Dicalcium diiron pentaoxide
Description
Contextualization of Brownmillerite Ferrites in Advanced Materials Science
Dicalcium diiron pentaoxide belongs to the brownmillerite family of crystal structures. nih.gov These materials are closely related to the perovskite structure (ABO3), but with a key difference: they have ordered oxygen vacancies. aps.org This results in a structure with alternating layers of corner-connected BO6 octahedra and BO4 tetrahedra. aps.orgscispace.com The name "brownmillerite" originates from the mineral Ca2(Al,Fe)2O5, named after Lorrin Thomas Brownmiller, a chemist who studied cements. nih.gov
The unique structure of brownmillerite ferrites, with their ordered anion vacancies, makes them highly significant in advanced materials science. aps.org This structural feature is the foundation for many of their important properties, including high ionic conductivity. rsc.orgias.ac.in Consequently, they are extensively studied for applications involving ion transport and insertion, such as in solid-oxide fuel cells and electrochemical energy conversion devices. scispace.comrsc.org The ability to accommodate different cations and the flexibility of the crystal lattice allow for the tuning of their electronic and magnetic properties, making them a versatile platform for designing functional materials. aps.org
Significance of Ca2Fe2O5 in Contemporary Materials Research
Ca2Fe2O5 stands out in contemporary research due to its combination of stability, unique physical properties, and the use of abundant, non-toxic elements (calcium and iron). researchgate.netresearchgate.net It possesses a brownmillerite-type orthorhombic structure at room temperature. scispace.commaterialsproject.org The compound is known for its high-temperature stability, remaining in its brownmillerite form up to approximately 1100 °C. aps.orgoup.com It also exhibits G-type antiferromagnetic ordering with a high Néel temperature of about 720 K. aps.org
The significance of Ca2Fe2O5 is underscored by its diverse and growing range of applications, stemming from its catalytic, magnetic, electrical, and optical properties. lookchem.comontosight.ai Its large number of oxygen vacancies is responsible for its good ionic conductivity and catalytic activity. rsc.org Research has demonstrated its potential in fields from environmental remediation to energy storage. For instance, it is explored as a photocatalyst for degrading pollutants, a component in thermochemical energy storage systems, and a promising anode material for lithium-ion batteries. nih.govrsc.orgmaterials-science.info
Below is an interactive data table summarizing the key applications of Ca2Fe2O5 being investigated in modern research.
| Application Area | Description of Use | Relevant Properties | References |
| Catalysis | Serves as a catalyst in various chemical reactions, including pollutant reduction and water splitting for hydrogen production. lookchem.comontosight.airesearchgate.net | High number of oxygen vacancies, catalytic activity, stability. rsc.org | lookchem.comontosight.airesearchgate.net |
| Energy Storage | Investigated as an additive to improve the performance of thermochemical energy storage (TCES) systems and as a conversion anode for Li-ion batteries. rsc.orgmaterials-science.inforesearchgate.net | High theoretical capacity, good cycling stability. materials-science.inforesearchgate.net | rsc.orgmaterials-science.inforesearchgate.net |
| Environmental Remediation | Used as a photocatalyst to break down organic pollutants like dyes in industrial wastewater. nih.govbiointerfaceresearch.comnih.gov | Narrow band gap (~1.8 to 2.2 eV), absorbs a large portion of the solar spectrum. researchgate.netscispace.com | nih.govbiointerfaceresearch.comnih.gov |
| High-Temperature Applications | Employed in the manufacturing of refractory materials due to its thermal stability. lookchem.com | High melting point and stability at elevated temperatures. lookchem.comontosight.ai | lookchem.com |
| Pigments & Materials | Utilized as a reddish-brown pigment in paints, ceramics, and plastics. lookchem.com | Colorfast properties, chemical stability. lookchem.com | lookchem.com |
| Magnetic & Electronic Devices | Studied for potential use in magnetic materials and electronic devices. lookchem.comontosight.ai | Unique magnetic and electrical properties, G-type antiferromagnetism. ontosight.aiaps.org | lookchem.comontosight.aiaps.org |
| Thermoelectric Generators | Assessed for potential use in converting waste heat into electrical energy, although performance limitations have been noted. researchgate.netasminternational.orgscirp.org | Seebeck effect, mixed valence states. scirp.org | researchgate.netasminternational.orgscirp.org |
Evolution of Research Trajectories for Ca2Fe2O5
The research trajectory for this compound has evolved significantly from its initial discovery and characterization. Early research focused on fundamental synthesis and structural analysis. The conventional solid-state reaction method, involving the high-temperature sintering of precursor powders like Calcium Carbonate (CaCO3) and Iron(III) Oxide (Fe2O3), was the primary route for preparing the material. google.com
Over time, research has shifted towards more advanced synthesis techniques to produce Ca2Fe2O5 with controlled morphologies and enhanced properties, particularly at the nanoscale. These modern methods include:
Mechanochemical Synthesis: High-energy ball milling is used to activate the precursor powders, allowing for synthesis at lower sintering temperatures. google.comscispace.com
Wet-Chemistry Routes: Methods like co-precipitation and sol-gel synthesis have been employed to achieve more homogeneous and finer particles. researchgate.netbiointerfaceresearch.comscispace.com
Microwave-Assisted Hydrothermal Synthesis: This technique offers rapid crystallization and energy efficiency for producing nanomaterials. biointerfaceresearch.com
Green Synthesis: Researchers have even used plant extracts in combustion synthesis to produce nanocrystalline Ca2Fe2O5, highlighting a move towards more sustainable practices. nih.gov
Aerosol Flame Synthesis: This approach is being explored for producing ultrafine nanoparticles. researchgate.net
This evolution in synthesis has paralleled a broadening of application-focused research. While initial studies established its basic crystallographic and magnetic properties, contemporary research investigates more complex functionalities. aps.orgmaterialsproject.org There is a strong focus on harnessing its properties for energy and environmental applications. scispace.com This includes doping the Ca2Fe2O5 structure with other elements, such as Lanthanum (La), Manganese (Mn), or Nickel (Ni), to tune its electronic structure and enhance its performance in specific applications like Li-ion batteries or chemical looping hydrogen production. scispace.commaterials-science.inforesearchgate.net The investigation has expanded from bulk material properties to the performance of nanostructured forms, thin films, and coatings, reflecting a sophisticated, application-driven approach to materials design. aps.orgscispace.comasminternational.org
Below is an interactive data table detailing some of the reported crystallographic properties of Ca2Fe2O5.
| Property | Value / Description | References |
| Crystal System | Orthorhombic | ontosight.aimaterialsproject.org |
| Space Group | Pnma | aps.orgias.ac.inmaterialsproject.org |
| Lattice Parameters (a, b, c) | a ≈ 5.42 Å, b ≈ 14.76 Å, c ≈ 5.59 Å (values can vary slightly with synthesis) | aps.orgscispace.com |
| Coordination Environment | Alternating layers of FeO6 octahedra and FeO4 tetrahedra | aps.orgmaterialsproject.org |
| Band Gap | Approximately 2.0 - 2.48 eV | aps.orgbiointerfaceresearch.com |
| Néel Temperature | ~720 K | aps.org |
Properties
CAS No. |
12013-62-6 |
|---|---|
Molecular Formula |
Ca2Fe2O5 |
Molecular Weight |
271.84 g/mol |
IUPAC Name |
dicalcium;iron(3+);oxygen(2-) |
InChI |
InChI=1S/2Ca.2Fe.5O/q2*+2;2*+3;5*-2 |
InChI Key |
CJBPTBNCVDOUQA-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Fe+3].[Fe+3] |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Fe+3].[Fe+3] |
Other CAS No. |
12013-62-6 |
Synonyms |
dicalcium diiron pentaoxide |
Origin of Product |
United States |
Synthetic Methodologies and Fabrication Techniques for Ca2fe2o5
Conventional Solid-State Reaction Pathways
Solid-state synthesis is a traditional and widely used method for producing polycrystalline ceramic materials like Ca₂Fe₂O₅. This approach involves the direct reaction of solid precursors at elevated temperatures, relying on atomic diffusion through the solid matrix.
High-temperature calcination is a cornerstone of the solid-state synthesis of Ca₂Fe₂O₅. This process typically involves intimately mixing stoichiometric amounts of precursor powders, such as calcium carbonate (CaCO₃) and iron(III) oxide (α-Fe₂O₃), followed by prolonged heating. ufrn.brnih.gov The mixture is often subjected to high-energy ball milling prior to heating to increase the reactivity of the precursors by reducing particle size and creating intimate contact between them. ufrn.br
The calcination process itself involves carefully controlled heating ramps and dwell times. For instance, a common protocol involves heating the precursor mixture in a high-temperature furnace to between 600°C and 1100°C. ufrn.brgoogle.com One method specifies a two-stage heating ramp: a rate of 10°C/min up to 500°C, followed by a slower rate of 5°C/min to the final sintering temperature, where it is held for up to 24 hours to ensure complete reaction and formation of the single-phase Ca₂Fe₂O₅. google.com Research indicates that higher annealing temperatures, such as 1100°C for 2 hours, lead to improved stoichiometry and the desired weak ferromagnetic properties of the compound. ufrn.br Samples treated at lower temperatures (e.g., 700°C or 900°C) may show departures from ideal stoichiometry. ufrn.br
| Precursors | Milling Time | Annealing/Calcination Temperature (°C) | Dwell Time (hours) | Observed Outcome | Reference |
|---|---|---|---|---|---|
| α-Fe₂O₃, CaCO₃ | 10 hours | 700 | 2 | Departure from stoichiometry | ufrn.br |
| α-Fe₂O₃, CaCO₃ | 10 hours | 900 | 2 | Improved stoichiometry, presence of paramagnetic doublet | ufrn.br |
| α-Fe₂O₃, CaCO₃ | 10 hours | 1100 | 2 | Achieved improved stoichiometry and full weak ferromagnetic signal | ufrn.br |
| CaCO₃, Fe₂O₃ | 3-10 hours | 600-1000 | 24 | Formation of single-phase Ca₂Fe₂O₅ | google.com |
| Fe₂O₃, CaCO₃ | 3 hours | 1000 | 6 | Synthesis of Ca₂Fe₂O₅ for redox experiments | nih.gov |
Reactive firing is fundamentally linked to the high-temperature calcination process. It describes the chemical transformation that occurs when the solid precursors are heated. The process begins with the decomposition of calcium carbonate into calcium oxide (CaO) and carbon dioxide (CO₂) at temperatures typically above 800°C. Subsequently, the freshly formed, highly reactive CaO diffuses and reacts with the iron(III) oxide particles to form the target dicalcium diiron pentaoxide phase.
The success of reactive firing depends critically on the homogeneity of the precursor mixture and the heating protocol. Inadequate mixing can lead to the formation of intermediate phases or unreacted components. The use of high-energy ball milling is a key preparatory step to enhance the kinetics of reactive firing by increasing the surface area and defect concentration of the precursor powders, thereby lowering the required reaction temperature and time. ufrn.br
Wet Chemical and Solution-Based Synthesis Approaches
Wet chemical methods offer an alternative to solid-state reactions, often providing better control over particle size, morphology, and homogeneity at lower synthesis temperatures. These techniques involve dissolving precursors in a solvent and then inducing a chemical reaction to form the desired compound.
Citrate (B86180) combustion synthesis is a specific type of sol-gel auto-combustion where citric acid is used as both a chelating agent and a fuel. In this method, metal nitrates, such as calcium nitrate (B79036) (Ca(NO₃)₂·4H₂O) and iron(III) nitrate (Fe(NO₃)₃·9H₂O), are dissolved in deionized water. researchgate.net Citric acid is then added to the solution. The citrate ions chelate the metal cations, forming a stable and homogeneous metal-citrate complex in the solution.
Upon heating, the water evaporates, leading to the formation of a viscous gel. As the temperature is further increased, the gel undergoes a self-sustaining combustion reaction, where the nitrate ions act as an oxidizer and the citrate acts as a fuel. This rapid, exothermic reaction releases a large amount of gas and heat, directly yielding a fine, fluffy, and often nanocrystalline powder of Ca₂Fe₂O₅. This technique is valued for its simplicity, speed, and ability to produce high-purity, homogeneous powders. researchgate.net
The sol-gel auto-combustion method is a broader category that includes the citrate technique. It is a versatile process for synthesizing ceramic nanopowders. researchgate.net The process begins with the formation of a colloidal suspension (sol) which is then converted into a gelatinous network (gel). Typically, metal nitrates are used as precursors. researchgate.netresearchgate.net
After forming a homogeneous solution of the precursors, a complexing agent or fuel, such as citric acid or glycine, is added. The solution is heated to evaporate the solvent, resulting in a viscous gel. When this gel reaches its ignition temperature, it undergoes a spontaneous and highly exothermic redox reaction. This auto-combustion process yields a voluminous, nanocrystalline powder. Thermal analysis shows that the formation of the brownmillerite Ca₂Fe₂O₅ phase occurs at temperatures above 660°C. researchgate.net The resulting nanopowder can exhibit a high surface area, for instance, 13.55 m²/g. researchgate.net
| Method | Precursors | Fuel/Chelating Agent | Formation Temperature (°C) | Resulting Surface Area (m²/g) | Reference |
|---|---|---|---|---|---|
| Sol-Gel Auto-Combustion | Fe(NO₃)₃·9H₂O, Ca(NO₃)₂·4H₂O | Not specified | 300-800 | 13.55 | researchgate.net |
| Citrate Sol-Gel Auto-Combustion | Nitrates | Citric Acid | >660 | ~6 | researchgate.net |
Wet precipitation, often referred to as co-precipitation, is a straightforward and cost-effective method for synthesizing fine powders. nih.govnih.gov This technique involves dissolving soluble salts of the desired metal cations (e.g., calcium chloride and iron(III) chloride) in a suitable solvent, typically water. A precipitating agent, such as a strong base like sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, is then added to the solution. nih.govyoutube.com
The addition of the precipitating agent causes the simultaneous precipitation of the metal hydroxides or carbonates from the solution. The key to this method is maintaining a constant pH to ensure a homogeneous composition of the precipitate. youtube.com After precipitation is complete, the resulting solid is separated from the solution by filtration, washed thoroughly to remove any residual ions, and then dried. youtube.com Finally, the dried precursor powder is calcined at an appropriate temperature to decompose the hydroxides or carbonates and form the crystalline Ca₂Fe₂O₅ phase. This method is advantageous for its simplicity and potential for scalability. nih.gov Different synthesis methods, including co-precipitation, have been used to produce Ca₂Fe₂O₅ for research into its cyclic stability. researchgate.netcam.ac.uk
Microwave-Assisted Hydrothermal Synthesis
Microwave-assisted hydrothermal synthesis is a rapid and efficient method for producing nanomaterials. This technique combines the benefits of hydrothermal synthesis, such as high product crystallinity and control over particle morphology, with the rapid and uniform heating provided by microwave irradiation. This leads to significantly reduced reaction times and potentially lower energy consumption compared to conventional heating methods.
In the synthesis of Ca2Fe2O5, a microwave-assisted hydrothermal process typically involves the use of calcium and iron precursors, which are dissolved in a suitable solvent and subjected to microwave heating in a sealed autoclave. The temperature and pressure inside the vessel increase, facilitating the dissolution and recrystallization of the precursors into the desired this compound phase. For instance, Ca2Fe2O5 and Ca2Fe2O5-TiO2 nanomaterials have been successfully synthesized using a microwave-assisted hydrothermal method, followed by calcination at 900°C for 10 hours. tandfonline.com This approach allows for precise control over the reaction parameters, influencing the particle size, morphology, and surface area of the final product.
Electrodeposition and Thermal Annealing Protocols for Electrode Preparation
The fabrication of Ca2Fe2O5 thin-film electrodes is of significant interest for applications in photoelectrochemical cells and other electronic devices. A common and effective method for this purpose is a two-step process involving the electrodeposition of an iron-containing precursor film followed by a thermal annealing treatment in the presence of a calcium source. researchgate.netmdpi.com
The initial step involves the cathodic electrodeposition of iron oxyhydroxide (FeOOH) films from a plating solution containing an iron salt, such as ferrous chloride (FeCl2). mdpi.com This process is often carried out by nitrate reduction, which generates hydroxide ions at the electrode surface, leading to the precipitation of Fe(OH)2 that is subsequently oxidized to FeOOH. mdpi.com The as-deposited FeOOH film is typically amorphous. mdpi.com
In the second step, a solution containing a calcium precursor, such as calcium nitrate (Ca(NO3)2), is drop-casted onto the surface of the FeOOH film. researchgate.netmdpi.com The coated film is then subjected to a thermal annealing process at elevated temperatures, for example, 650°C in air. researchgate.net During annealing, the calcium ions react with the iron oxyhydroxide to form a polycrystalline Ca2Fe2O5 film. researchgate.netmdpi.com Excess calcium precursors can be removed after the reaction to yield a pure this compound electrode. mdpi.com This method allows for the direct fabrication of Ca2Fe2O5 films on conductive substrates, which is essential for their use as electrodes.
| Parameter | Description | Typical Values/Conditions |
| Electrodeposition | ||
| Precursor | Iron source for the initial film | Ferrous chloride (FeCl2) |
| Method | Technique to induce precipitation | Cathodic deposition via nitrate reduction |
| Substrate | Conductive material for film growth | Fluorine-doped Tin Oxide (FTO) coated glass |
| Coating | ||
| Calcium Source | Precursor for the calcium component | Calcium nitrate (Ca(NO3)2) in dimethyl formamide |
| Application Method | Technique to apply the calcium source | Drop-casting |
| Thermal Annealing | ||
| Temperature | Temperature for the solid-state reaction | 650°C |
| Atmosphere | Gaseous environment during annealing | Air |
| Resulting Film | Final this compound product | Polycrystalline Ca2Fe2O5 |
Mechanochemical Activation and High-Energy Milling Strategies
Mechanochemical synthesis, often carried out through high-energy ball milling, is a solid-state reaction technique that utilizes mechanical energy to induce chemical transformations. This method is particularly advantageous for synthesizing complex oxides like Ca2Fe2O5 at or near room temperature, avoiding the need for high-temperature calcination steps that can lead to particle agglomeration and loss of surface area. The process involves the repeated fracturing and cold welding of powder particles in a high-energy mill, leading to intimate mixing at the atomic level and the formation of new phases.
The synthesis of Ca2Fe2O5 via mechanochemical activation typically starts with a stoichiometric mixture of calcium and iron precursors, such as calcium oxide (CaO) and hematite (B75146) (α-Fe2O3), or calcium carbonate (CaCO3) and Fe2O3. nih.gov The powders are subjected to high-energy milling for a specific duration, during which the mechanical forces drive the solid-state reaction to form the this compound phase. rsc.orgebrary.net The structural and magnetic properties of the resulting Ca2Fe2O5 can be influenced by the milling parameters, such as milling time, speed, and the ball-to-powder ratio. For instance, mechanochemical synthesis has been shown to produce nanocrystalline Ca2Fe2O5 with an orthorhombic crystal structure. This technique not only facilitates the synthesis of the desired compound but can also be used to introduce dopants, as demonstrated in the preparation of Al-doped Ca2Fe2O5. rsc.orgebrary.net
| Parameter | Description | Typical Values/Conditions |
| Precursors | Starting materials for the synthesis | Calcium oxide (CaO) and Hematite (α-Fe2O3) or Calcium carbonate (CaCO3) and Fe2O3 |
| Milling Equipment | Device used for high-energy milling | Planetary ball mill, shaker mill |
| Milling Time | Duration of the milling process | Can range from minutes to several hours (e.g., 2 hours) nih.gov |
| Atmosphere | Gaseous environment during milling | Typically air |
| Post-Milling Treatment | Optional step to improve crystallinity | Calcination at temperatures like 700°C or 900°C nih.gov |
| Product Characteristics | Properties of the synthesized material | Nanocrystalline, orthorhombic phase |
Advanced Fabrication Techniques for Tailored Architectures
Flame Spheroidisation for Microsphere Production
Flame spheroidisation is a rapid, single-stage thermal processing technique used to produce spherical microparticles from precursor powders. This method is particularly effective for the fabrication of both dense and porous Ca2Fe2O5 microspheres with a high degree of compositional uniformity. researchgate.net The process involves feeding a precursor powder into a high-temperature flame, where the particles melt and, due to surface tension, assume a spherical shape. As the molten droplets exit the flame, they cool and solidify rapidly, retaining their spherical morphology. researchgate.net
For the production of Ca2Fe2O5 microspheres, a common feedstock is a mixture of magnetite (Fe3O4) and a carbonate-based porogen, such as calcium carbonate (CaCO3). researchgate.net The decomposition of the porogen during the process, which releases carbon dioxide gas, is responsible for the formation of interconnected porosity in the porous microspheres. researchgate.net By controlling the feedstock composition and process parameters, such as the gas flow ratio, it is possible to tailor the size and porosity of the resulting microspheres. researchgate.net This technique has been used to produce dense Ca2Fe2O5 microspheres in the size range of 35–80 µm and porous microspheres with diameters of 125–180 µm. researchgate.net
| Parameter | Description | Typical Values/Conditions |
| Feedstock | Precursor materials for spheroidisation | Magnetite (Fe3O4) and Calcium Carbonate (CaCO3) in a 1:1 mass ratio |
| Porogen | Agent used to create porosity | Calcium Carbonate (CaCO3) |
| Process Equipment | Device used for flame spheroidisation | Thermal spray gun |
| Gas Flow Setting | Ratio of fuel to oxygen gas | Optimized at a 2:2 ratio for high homogeneity and porosity researchgate.net |
| Product Morphology | Shape and structure of the final product | Dense and porous microspheres |
| Size Range (Dense) | Diameter of the dense microspheres | 35–80 µm researchgate.net |
| Size Range (Porous) | Diameter of the porous microspheres | 125–180 µm researchgate.net |
Electrospinning for Nanofiber Architectures
Electrospinning is a versatile and widely used technique for the fabrication of continuous nanofibers with diameters ranging from nanometers to a few micrometers. This method utilizes an electrostatic field to draw a charged polymer solution or sol-gel precursor into a fine jet, which elongates and solidifies to form nanofibers on a collector. For the production of Ca2Fe2O5 nanofibers, a sol-gel assisted electrospinning approach is typically employed.
The process begins with the preparation of a spinnable sol-gel precursor solution containing calcium and iron sources, a polymer to control the viscosity and facilitate fiber formation, and a solvent. This solution is then loaded into a syringe and ejected through a needle under a high applied voltage. The electrostatic forces overcome the surface tension of the solution, forming a Taylor cone and a charged jet that is drawn towards a grounded collector. During this process, the solvent evaporates, leaving behind composite nanofibers. A subsequent calcination step at an appropriate temperature is necessary to remove the polymer and crystallize the inorganic precursors into the final Ca2Fe2O5 nanofibers. The morphology and diameter of the nanofibers are influenced by various parameters, including the solution properties (viscosity, conductivity), process parameters (applied voltage, flow rate, tip-to-collector distance), and ambient conditions (temperature, humidity).
| Parameter | Description | Typical Values/Conditions |
| Precursor Solution | Mixture of calcium and iron sources in a sol-gel | Specific composition varies depending on the study |
| Polymer | Added to control viscosity for spinnability | e.g., Polyvinylpyrrolidone (PVP) |
| Applied Voltage | High voltage applied to the needle | Several kilovolts (kV) |
| Flow Rate | Rate at which the solution is ejected | Controlled by a syringe pump |
| Tip-to-Collector Distance | Distance between the needle and the collector | Typically in the range of 10-20 cm |
| Calcination Temperature | Temperature to remove polymer and crystallize fibers | Varies depending on the polymer and desired crystallinity (e.g., 500-800°C) |
| Final Product | Desired nanofiber architecture | Porous, high aspect ratio Ca2Fe2O5 nanofibers |
Sustainable and Eco-Friendly Synthesis Routes (e.g., Plant Extract Fuelled Combustion)
In recent years, there has been a growing interest in developing sustainable and eco-friendly synthesis methods for nanomaterials, which minimize the use of hazardous chemicals and reduce energy consumption. Green synthesis approaches, particularly those utilizing plant extracts, have emerged as a promising alternative for the production of metal oxide nanoparticles, including this compound.
One such method is the plant extract-fueled combustion technique. In this approach, a solution of metal precursors (e.g., calcium and iron nitrates) is mixed with a plant extract. The extract, rich in biomolecules such as carbohydrates, proteins, and phenols, acts as a fuel, a reducing agent, and a capping agent during the combustion process. The mixture is heated, leading to a self-sustaining combustion reaction that results in the formation of the desired oxide in a porous, nanocrystalline form. For example, nanocrystalline Ca2Fe2O5 has been successfully synthesized using an Acmella oleracea plant extract-fueled combustion technique, followed by calcination at 600°C. Similarly, a sol-gel assisted combustion method using leaf extract of Brassica oleracea as fuel has been reported for the synthesis of calcium ferrite (B1171679) nanoparticles. The volume of the plant extract can influence the crystallinity of the final product. This green synthesis route is cost-effective, simple, and avoids the use of toxic and expensive chemical fuels.
| Parameter | Description | Typical Values/Conditions |
| Precursors | Metal salts providing the cationic components | Calcium nitrate, Iron nitrate |
| Fuel/Reducing Agent | Natural extract providing fuel for combustion | Acmella oleracea plant extract, Brassica oleracea leaf extract |
| Synthesis Method | Primary reaction technique | Combustion synthesis |
| Post-Synthesis Treatment | Step to enhance crystallinity | Calcination at 600°C |
| Product Characteristics | Properties of the synthesized material | Nanocrystalline powder |
| Advantages | Benefits of this synthesis route | Eco-friendly, cost-effective, simple, avoids toxic chemicals |
Utilization of Waste Materials as Precursors in Synthesis
The synthesis of this compound (Ca2Fe2O5) from waste materials is a burgeoning area of research, driven by the dual goals of waste valorization and the development of cost-effective, sustainable production methods for this functional material. Various industrial and agricultural byproducts, rich in calcium and iron, serve as viable precursors, mitigating the environmental burden of waste disposal while providing an alternative to virgin raw materials. Methodologies are being explored to efficiently extract and convert the constituent oxides from these wastes into the desired this compound phase.
One notable approach involves the use of agricultural waste, such as eggshells, which are primarily composed of calcium carbonate. A straightforward and environmentally benign method utilizes eggshell waste as a source of calcium oxide (CaO). In a typical process, eggshell waste is first calcined at high temperatures to convert the calcium carbonate into calcium oxide. This CaO is then combined with a suitable iron precursor, such as mill scale (an iron oxide-rich byproduct of the steel industry), and the mixture is subjected to a solid-state reaction at elevated temperatures to yield this compound.
Industrial wastes, particularly from the metallurgical sector, are significant sources of precursors for Ca2Fe2O5 synthesis. Steel slag, a byproduct of steel manufacturing, is a complex mixture of oxides that includes substantial amounts of calcium and iron compounds. Research has indicated the presence of this compound, specifically in the form of the mineral srebrodolskite, within ladle furnace steel slag. This suggests that the conditions within the steelmaking process itself can lead to the spontaneous formation of this phase. Consequently, steel slag can be considered not just a source of raw materials, but in some cases, a direct source of the compound itself, which can then be isolated and purified. The synthesis from steel slag typically involves a solid-state reaction where the slag is mixed with an additional iron source, if needed to adjust the stoichiometry, and then heated at high temperatures.
Red mud, the alkaline residue from the Bayer process of alumina (B75360) production, is another promising industrial waste. It is characterized by a high concentration of iron oxides, along with other oxides including those of calcium. The utilization of red mud for the synthesis of this compound often involves an initial step to adjust the CaO/Fe2O3 molar ratio, which may require the addition of a calcium-rich material such as lime or lime sludge, another common industrial waste. The mixture is then homogenized and subjected to a sintering process at temperatures typically above 1000°C to facilitate the solid-state reaction and formation of the this compound phase.
The table below summarizes various synthesis methodologies for this compound using different waste materials as precursors, along with the corresponding reaction conditions.
| Waste Material(s) | Precursor(s) | Synthesis Method | Reaction Temperature (°C) | Key Findings |
| Eggshell Waste & Mill Scale | Calcium Carbonate (CaCO3) & Iron Oxides (FexOy) | Solid-State Reaction | 900 - 1100 | Effective conversion of waste into Ca2Fe2O5, promoting a circular economy. |
| Steel Slag | Calcium & Iron Oxides | Solid-State Reaction / Direct Extraction | 1000 - 1200 | Srebrodolskite (Ca2Fe2O5) phase identified in some steel slags, indicating potential for direct sourcing. |
| Red Mud & Lime | Iron Oxides & Calcium Hydroxide (Ca(OH)2) | Sintering / Solid-State Reaction | > 1000 | Viable route for large-scale utilization of red mud, with the potential to produce calcium ferrite cements. |
These examples underscore the potential of transforming low-value or hazardous waste materials into a valuable chemical compound. The research in this domain is pivotal for advancing sustainable chemical manufacturing and contributing to a circular economy by closing material loops. Further investigation is focused on optimizing reaction conditions to enhance the purity and yield of this compound from these unconventional resources.
Advanced Structural Characterization and Crystallographic Analysis of Ca2fe2o5
Brownmillerite Crystal Structure Elucidation
The crystal structure of Ca₂Fe₂O₅ was first detailed by Bertaut et al. in 1959 and has since been refined by numerous studies. icm.edu.pl The fundamental structure is derived from the perovskite (ABO₃) structure by the ordered removal of one-sixth of the oxygen anions. nih.gov This ordered deficiency results in a framework built from corner-sharing polyhedra, specifically layers of FeO₆ octahedra alternating with chains of FeO₄ tetrahedra. researchgate.netgeologyscience.rubohrium.com The large Ca²⁺ cations are situated in the interstitial spaces between these layers. icm.edu.pl
At ambient temperature and pressure, pure Ca₂Fe₂O₅ crystallizes in the orthorhombic crystal system with the centrosymmetric space group Pnma (No. 62). arizona.eduresearchgate.nethandbookofmineralogy.org This is the most commonly reported structure for the compound. The Pnma symmetry is characterized by an alternating arrangement of left-handed (L) and right-handed (R) tetrahedral chains from one layer to the next. schweizerbart.deresearchgate.net
Other related orthorhombic space groups become relevant under different conditions. The acentric space group I2mb is observed when Ca₂Fe₂O₅ is doped with certain elements, such as aluminum (Al³⁺) or gallium (Ga³⁺), beyond a specific concentration threshold. schweizerbart.deelsevierpure.com For instance, in the Ca₂Fe₂₋ₓGaₓO₅ solid solution, the structure transitions from Pnma to I2mb for x > 1.0. researchgate.netelsevierpure.com The I2mb structure is distinct in that it possesses only one type of tetrahedral chain orientation (either all R or all L) within its layers. schweizerbart.deresearchgate.net
At elevated temperatures, above approximately 963 K, Ca₂Fe₂O₅ undergoes a phase transition to an incommensurately modulated structure. researchgate.netbohrium.com This high-temperature phase is described by the superspace group Imma(00γ)s00, which has a body-centered orthorhombic lattice. researchgate.netbohrium.comschweizerbart.de This transition involves the disordering of the tetrahedral chain orientations. nih.govgeologyscience.ru
The brownmillerite structure of Ca₂Fe₂O₅ is fundamentally defined by its ordered framework of oxygen vacancies. semanticscholar.org Unlike perovskites with randomly distributed defects, the vacancies in Ca₂Fe₂O₅ are crystallographically ordered, leading to the formation of one-dimensional channels. nih.gov This ordering effectively transforms every second layer of FeO₆ octahedra found in the parent perovskite structure into chains of FeO₄ tetrahedra. nih.govsemanticscholar.org The presence of these ordered vacancies is a key factor influencing the material's ionic conductivity and catalytic activity. iphy.ac.cn
A hallmark of the Ca₂Fe₂O₅ brownmillerite structure is the systematic stacking of distinct coordination layers along the b-axis. The structure consists of perovskite-like layers of corner-sharing FeO₆ octahedra, which alternate with layers containing chains of corner-sharing FeO₄ tetrahedra. icm.edu.plresearchgate.netarizona.edu
Within this framework, there are two distinct crystallographic sites for the iron (Fe³⁺) cations:
Octahedral Site: One set of Fe³⁺ ions is bonded to six oxygen atoms, forming FeO₆ octahedra. These octahedra share corners with four adjacent FeO₆ octahedra and two FeO₄ tetrahedra. arizona.edu
Tetrahedral Site: The other set of Fe³⁺ ions is bonded to four oxygen atoms, forming FeO₄ tetrahedra. These tetrahedra share corners with two FeO₆ octahedra and two neighboring FeO₄ tetrahedra, forming distinct chains. arizona.edu
This ordered arrangement of alternating octahedral and tetrahedral layers is the defining characteristic of the Ca₂Fe₂O₅ crystal structure. icm.edu.plbohrium.com
Structural Phase Transitions and Thermal Stability at Elevated Temperatures
Ca₂Fe₂O₅ exhibits notable structural transformations at high temperatures. The material is thermally stable, with studies indicating consistent performance in applications up to 950°C. researchgate.net The primary structural event is a reversible, first-order phase transition from the room-temperature Pnma space group to a high-temperature, incommensurately modulated structure. researchgate.net
This transition begins at approximately 947 K (674 °C) upon heating. researchgate.net The high-temperature phase is described by the superspace group Imma(00γ)s00, where the modulation breaks the periodic sequence of the tetrahedral chain orientations. researchgate.netbohrium.comresearchgate.net Studies using in-situ X-ray diffraction have shown a phase coexistence of both the Pnma and the modulated Imma structures over a temperature range of about 25 K during the transition. researchgate.net Other reports place the transition temperature slightly higher, around 700-724 °C (973-997 K). icm.edu.pl The compound also undergoes a magnetic phase transition from an antiferromagnetic to a paramagnetic state at around 700-710 K (427-437 °C). elsevierpure.com
Influence of Doping and Substitution on Lattice Parameters and Bond Lengths
The substitution of Fe³⁺ with other trivalent cations, such as Al³⁺ and Ga³⁺, significantly influences the crystallographic parameters of Ca₂Fe₂O₅.
Aluminum (Al³⁺) Substitution: Substituting aluminum for iron in the Ca₂Fe₂₋ₓAlₓO₅ series leads to systematic changes in the lattice parameters. As the aluminum content (x) increases, the unit cell dimensions generally decrease, which is consistent with the smaller ionic radius of Al³⁺ compared to Fe³⁺. This substitution also affects the temperature of the phase transition to the high-temperature body-centered structure, lowering it with increasing Al³⁺ content. icm.edu.pl
| Composition (x in Ca₂Fe₂₋ₓAlₓO₅) | a (Å) | b (Å) | c (Å) | Space Group |
|---|---|---|---|---|
| 0.00 | 5.429 | 14.771 | 5.599 | Pnma |
| 0.126 | 5.420 | 14.743 | 5.597 | Pnma |
| 0.57 | 5.381 | 14.616 | 5.578 | I2mb |
| 0.72 | 5.372 | 14.571 | 5.571 | I2mb |
| 1.00 (Ca₂FeAlO₅) | 5.344 | 14.475 | 5.570 | I2mb |
Data sourced from Redhammer et al. (2004) and Kahlenberg & Fischer (2000). icm.edu.plschweizerbart.de
Gallium (Ga³⁺) Substitution: Similarly, doping with gallium causes a contraction of the unit cell. A comprehensive study of the Ca₂Fe₂₋ₓGaₓO₅ series showed a near-linear decrease in the a, b, and c lattice parameters with increasing Ga³⁺ concentration. The phase transition from Pnma to I2mb symmetry occurs at a higher dopant concentration for gallium (x > 1.0) compared to aluminum (x > 0.6). icm.edu.plresearchgate.net
| Composition (x in Ca₂Fe₂₋ₓGaₓO₅) | a (Å) | b (Å) | c (Å) | Space Group |
|---|---|---|---|---|
| 0.00 | 5.425 | 14.766 | 5.597 | Pnma |
| 0.278 | 5.420 | 14.721 | 5.599 | Pnma |
| 0.59 | 5.418 | 14.673 | 5.596 | Pnma |
| 0.99 | 5.410 | 14.596 | 5.591 | Pnma |
| 1.18 | 5.405 | 14.561 | 5.589 | I2mb |
Data sourced from Stahl et al. (2019) and Kahlenberg & Fischer (2000). schweizerbart.deelsevierpure.com
Cation Site Ordering and Preferences within the Structure
In substituted Ca₂Fe₂O₅, the distribution of dopant cations between the octahedral and tetrahedral sites is not random. Research has consistently shown a strong preference for smaller cations like Al³⁺ and Ga³⁺ to occupy the tetrahedral (FeO₄) sites. arizona.eduschweizerbart.de
Microstructural Evolution and Morphology Studies of Dicalcium Diiron Pentaoxide (Ca2Fe2O5)
The morphology and microstructure of this compound (Ca2Fe2O5), a brownmillerite-type ceramic, are intricately linked to the synthesis methodology employed. These structural characteristics at the nano and micro levels significantly influence the material's properties and potential applications.
Nanocrystalline Structures
Nanocrystalline Ca2Fe2O5 has been successfully synthesized through various techniques, including high-energy ball milling followed by thermal annealing, as well as wet-chemical methods like sol-gel auto combustion and coprecipitation.
High-energy ball milling of precursor materials such as α-Fe2O3 and CaCO3, followed by an annealing step, is a prominent method for producing Ca2Fe2O5 nanoparticles. Research indicates that the quality and stoichiometry of the resulting nanocrystals are highly dependent on the annealing temperature. Higher annealing temperatures generally lead to improved stoichiometry and better-defined magnetic properties. For instance, nanoparticles produced by 10 hours of high-energy ball milling and subsequent thermal annealing for 2 hours at 1100 °C have been shown to achieve improved stoichiometry. Conversely, samples annealed at lower temperatures may exhibit deviations from the ideal stoichiometry.
The sol-gel auto combustion method, utilizing metal nitrates as precursors and citric acid as a chelating agent, also yields nanocrystalline Ca2Fe2O5. This technique can produce powders with a high specific surface area.
The chosen synthesis route impacts not only the particle size but also the crystalline quality and phase purity of the nanocrystalline Ca2Fe2O5.
Nanoflakes and Nanofiber Architectures
The fabrication of one-dimensional (1D) nanostructures, such as nanofibers, represents a significant area of research for Ca2Fe2O5. These architectures offer a high surface-area-to-volume ratio, which can be advantageous in applications like catalysis.
Ca2Fe2O5 nanofibers with diameters in the nanometer range have been produced. For example, nanofibers with a diameter of approximately 200 nm have been synthesized using a sol-gel route. These nanofibers have demonstrated enhanced photocatalytic activity compared to their nanoparticle counterparts prepared under similar conditions. While specific research detailing the synthesis and characterization of distinct Ca2Fe2O5 nanoflakes is not extensively documented, the formation of nanoflakes as precursor structures in the self-assembly of more complex, flower-like iron oxide nanostructures has been observed in related iron-based compounds. This suggests that under specific synthesis conditions, the formation of flake-like morphologies of Ca2Fe2O5 could be achievable.
Microsphere Formation and Porosity Development
A notable morphological form of Ca2Fe2O5 is microspheres, which can be fabricated as either dense or porous structures. A rapid, single-stage flame spheroidization (FS) process has been effectively used to create compositionally uniform magnetic Ca2Fe2O5 microspheres from magnetite (Fe3O4) and calcium carbonate (CaCO3) feedstock powders.
This technique yields two distinct types of microspheres:
Dense microspheres , with diameters typically ranging from 35 to 80 micrometers.
Porous microspheres , which are generally larger, with diameters in the range of 125 to 180 micrometers.
The development of interconnected porosity within the larger microspheres is attributed to the evolution of carbon dioxide (CO2) gas, which originates from the decomposition of the carbonate-based porogen during the high-temperature flame spheroidization process. This gas evolution occurs as the molten droplets of Ca2Fe2O5 rapidly cool and solidify. The facile nature of the FS-processing route allows for excellent control over the size of the microspheres and ensures a high degree of compositional uniformity.
Table 1: Characteristics of Ca2Fe2O5 Microspheres via Flame Spheroidization
| Microsphere Type | Typical Diameter Range (µm) | Key Feature | Formation Aspect |
| Dense | 35 - 80 | Solid Structure | Solidification of molten droplets |
| Porous | 125 - 180 | Interconnected Porosity | CO2 evolution from porogen decomposition |
Grain Morphology and Aggregation Phenomena
The grain morphology and the tendency for particle aggregation in polycrystalline Ca2Fe2O5 are heavily influenced by the synthesis and processing conditions.
For instance, Ca2Fe2O5 prepared by the sol-gel auto combustion method often exhibits an inhomogeneous microstructure characterized by the agglomeration of irregularly shaped grains. This aggregation can impact the material's effective surface area and other properties.
The phenomenon of particle aggregation is a critical consideration in the synthesis of nanostructured materials, as it can diminish the unique advantages conferred by their small size. In the context of related iron-based nanoparticles, the presence of certain ions can either enhance or inhibit aggregation. Strategies to control and minimize aggregation during the synthesis of Ca2Fe2O5 are therefore crucial. One approach that has been explored is the use of a dispersing agent. For example, the addition of calcium oxide (CaO) during the synthesis process has been shown to be effective in producing less aggregated Ca2Fe2O5 particles, leading to a more uniform final product.
Advanced Analytical Techniques for Structural Investigations
X-ray Diffraction (XRD) and High-Temperature XRD
X-ray diffraction (XRD) is a fundamental and powerful technique for the structural characterization of this compound. It provides crucial information regarding phase purity, crystal structure, lattice parameters, and crystallite size.
Standard XRD analysis is routinely used to confirm the formation of the desired brownmillerite Ca2Fe2O5 phase after synthesis. The resulting diffraction patterns are compared with reference data from crystallographic databases (e.g., JCPDS: 96-901-3470) to verify the single-phase nature of the material. XRD is also instrumental in identifying any secondary or impurity phases that may be present, such as magnetite (Fe3O4) or unreacted calcium oxide (CaO). acs.org
Single-crystal X-ray diffraction studies have definitively established that Ca2Fe2O5 crystallizes in the orthorhombic space group Pnma at room temperature. researchgate.netrsc.org This detailed structural analysis provides the precise atomic coordinates within the unit cell.
Rietveld refinement is a sophisticated method of analyzing powder XRD data. It involves fitting a calculated diffraction profile to the entire experimental pattern, which allows for the precise determination of structural parameters including lattice constants, atomic positions, and phase fractions in multi-phase samples.
High-Temperature X-ray Diffraction (HT-XRD) is an essential in-situ technique used to study the structural changes of Ca2Fe2O5 as a function of temperature. HT-XRD studies have provided critical insights into phase transitions and reaction kinetics. For example, in the flame spheroidization process for producing Ca2Fe2O5 microspheres, HT-XRD is used to understand the initial decomposition of the feedstock materials. acs.org
Furthermore, research has shown that Ca2Fe2O5 undergoes a first-order phase transition at elevated temperatures. In-situ high-temperature single-crystal X-ray diffraction experiments have revealed that Ca2Fe2O5 transitions from the orthorhombic Pnma space group to a modulated structure described by the superspace group Imma(00γ)s00. This transition has been observed to start at approximately 947 K (674 °C) upon heating. Another study identified a transition to a body-centered structure at 724(4) °C. rsc.org
Table 2: Crystallographic Data for Ca2Fe2O5 from XRD Studies
| Parameter | Value/Description | Technique | Citation |
| Crystal System | Orthorhombic | Single-Crystal XRD | researchgate.netrsc.org |
| Space Group | Pnma | Single-Crystal XRD | researchgate.netrsc.org |
| High-Temp Phase | Modulated Structure (Imma(00γ)s00) | High-Temperature Single-Crystal XRD | |
| Phase Transition | Starts at ~947 K (674 °C) | High-Temperature XRD / DTA | |
| Impurity Detection | Fe3O4, CaO | Powder XRD | acs.org |
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX/EDS)
Scanning Electron Microscopy (SEM) is extensively utilized to investigate the surface morphology of Ca2Fe2O5. SEM images reveal detailed information about the particle size, shape, and degree of agglomeration, which are often influenced by the synthesis method. researchgate.net For instance, Ca2Fe2O5 synthesized by a wet precipitation method showed particles in the micrometer range due to the high calcination temperatures required. rsc.org Morphological observations of different Ca2Fe2O5 formulations have been performed using SEM to understand their physical structure. rsc.orgacs.org In some preparations, nanocrystalline Ca2Fe2O5 has been characterized using SEM among other techniques. researchgate.net
Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the material. youtube.com This technique confirms the presence and distribution of the constituent elements—calcium (Ca), iron (Fe), and oxygen (O)—on the sample's surface. rsc.orgacs.orgnih.gov EDX analysis is crucial for verifying the elemental composition and purity of the synthesized Ca2Fe2O5, ensuring that the desired stoichiometry has been achieved. rsc.orgmdpi.com The technique works by detecting the characteristic X-rays emitted from the sample when it is excited by the SEM's electron beam, with each element having a unique X-ray signal. youtube.com
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, enabling detailed crystallographic analysis at the nanoscale. TEM has been instrumental in studying the structural phase transitions of Ca2Fe2O5 at high temperatures. researchgate.netfzu.cz In-situ high-temperature TEM, using techniques like selected area diffraction and dark-field imaging, has been used to prove the coexistence of Pnma and Imma(00γ)s00 domains during its phase transition. researchgate.net
Furthermore, high-resolution TEM analysis has successfully identified the presence of planar defects within the Pnma phase at temperatures below the phase transition. researchgate.net These defects were specifically characterized as antiphase boundaries with a displacement vector of R=1/2 libretexts.org. researchgate.net Such detailed structural information is critical for understanding the material's properties and behavior under different conditions.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The Brunauer-Emmett-Teller (BET) method is a critical technique for determining the specific surface area of porous and finely divided materials like Ca2Fe2O5. iitk.ac.inresearchgate.net The analysis involves the physisorption of a gas, typically nitrogen, onto the solid surface at cryogenic temperatures. iitk.ac.in By measuring the amount of gas adsorbed at various pressures, the total surface area can be calculated. researchgate.net
The surface area of Ca2Fe2O5 is highly dependent on the synthesis conditions. For example, the Ca/Fe molar ratio used during a wet precipitation synthesis can be adjusted to fine-tune the particle size and, consequently, the surface area. rsc.org A higher Ca/Fe molar ratio has been shown to result in a higher surface area. rsc.org The BET technique is also used to characterize composite materials, such as Ca2Fe2O5 anchored on reduced graphene oxide (rGO), where it was shown that the composite has a significantly larger surface area compared to pure Ca2Fe2O5.
| Sample Description | Specific Surface Area (m²/g) | Reference |
|---|---|---|
| CFO-I (Ca:Fe ratio 1:1) | 10.3 | rsc.org |
| CFO-II (Ca:Fe ratio 1:1.05) | 7.5 | rsc.org |
| CFO-III (Ca:Fe ratio 1.05:1) | 12.8 | rsc.org |
| Pure Ca2Fe2O5 | 18.32 | ias.ac.in |
| Ca2Fe2O5/rGO composite | 58.74 | ias.ac.in |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. researchgate.net For Ca2Fe2O5, XPS is crucial for confirming the valence states of calcium, iron, and oxygen. rsc.orgresearchgate.net Studies have shown that the growth atmosphere during crystal synthesis can significantly influence the cationic environment and binding energies. researchgate.net
High-resolution XPS spectra of the Fe 2p region confirm that iron is predominantly in the Fe³⁺ oxidation state, which is characteristic of the brownmillerite structure. researchgate.netresearchgate.net Analysis of the O 1s spectrum can provide insights into the concentration of oxygen vacancies, which are important for the material's catalytic and electrochemical properties. researchgate.net For instance, Ca2Fe2O5 crystals grown in an Argon atmosphere showed an enhancement in oxygen vacancies compared to those grown in air or oxygen. researchgate.net
| Element/Orbital | Binding Energy (eV) | Observation | Reference |
|---|---|---|---|
| Fe 2p3/2 | ~710.5 - 711.2 | Corresponds to Fe³⁺ in octahedral/tetrahedral sites | researchgate.netresearchgate.net |
| Fe 2p1/2 | ~724.1 - 724.8 | Spin-orbit splitting component of Fe³⁺ | researchgate.netresearchgate.net |
| Ca 2p3/2 | ~346.0 - 346.5 | Corresponds to Ca²⁺ | researchgate.net |
| O 1s | ~529.0 - 529.5 | Lattice oxygen (O²⁻) | researchgate.netresearchgate.net |
| O 1s | ~531.0 - 531.5 | Associated with oxygen vacancies or surface hydroxyl groups | researchgate.net |
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique used to study the vibrational modes of a material, providing a structural fingerprint of the compound. researchmap.jp For Ca2Fe2O5, Raman spectra are used to identify the characteristic phonon modes of its orthorhombic Pnma space group. researchgate.netresearchmap.jp The main Raman band for the brownmillerite phase is observed around 710-740 cm⁻¹. researchmap.jp
Studies have been conducted to investigate the effects of high pressure and high temperature on the Raman spectra of Ca2Fe2O5. researchmap.jpnih.gov All observed Raman active vibrations show positive linear pressure dependencies and negative temperature dependencies. researchmap.jp A reversible phase transition has been observed to begin at approximately 12.0-13.6 GPa. researchmap.jpnih.gov
| Raman Shift (cm⁻¹) | Assignment/Vibrational Mode | Reference |
|---|---|---|
| ~300 | Characteristic of the brownmillerite phase | researchmap.jp |
| ~740 | Main band, can be influenced by Al content | researchmap.jp |
| ~1350-1400 | Broad band attributed to two-magnon scattering | researchmap.jp |
Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei. researchgate.net It provides precise information on the oxidation state, coordination, and magnetic properties of iron atoms in a compound. researchgate.netwikipedia.org For Ca2Fe2O5, Mössbauer spectra are typically characterized by two distinct sextets, which correspond to the Fe³⁺ ions in two different crystallographic sites: tetrahedral and octahedral. wikipedia.org This finding is a key confirmation of the brownmillerite crystal structure.
The hyperfine parameters extracted from the spectra, such as isomer shift (δ), quadrupole splitting (Δ), and the hyperfine magnetic field (B), allow for a detailed analysis of the local electronic and magnetic structure. researchgate.net This technique is effective for phase identification and can distinguish Ca2Fe2O5 from other calcium ferrite (B1171679) phases like CaFe2O4. wikipedia.org It has been used to confirm that in various ash samples, the primary iron-containing species was indeed Ca2Fe2O5. wikipedia.org
Electron Spin Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic method for studying materials with unpaired electrons. nih.gov Since Fe³⁺ is a d⁵ ion with unpaired electrons, Ca2Fe2O5 is EPR active. The technique is analogous to Nuclear Magnetic Resonance (NMR) but probes the magnetic properties of electrons instead of nuclei. nih.gov
EPR spectroscopy can be used to study chemical species with unpaired electrons, which includes paramagnetic, ferromagnetic, and antiferromagnetic materials. The resulting EPR spectrum provides information about the electronic structure of the paramagnetic center. nih.gov For Ca2Fe2O5, this technique helps to confirm the presence and environment of the Fe³⁺ ions, complementing the data obtained from other magnetic characterization methods.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for probing the local atomic structure of materials. It provides information on the coordination number, distances, and types of neighboring atoms around a specific absorbing atom. This is achieved by analyzing the oscillations on the high-energy side of an X-ray absorption edge.
Despite its utility in characterizing the local environment of metal ions in crystalline and amorphous materials, a detailed EXAFS analysis specifically focused on this compound (Ca2Fe2O5) is not extensively reported in publicly available scientific literature. Such a study would be invaluable for elucidating the precise local coordination and bonding environments of the iron and calcium cations within the brownmillerite structure, particularly for understanding subtle structural distortions or changes during chemical processes.
Future EXAFS studies on Ca2Fe2O5 could provide valuable data on:
The Fe-O bond distances and coordination numbers in both the tetrahedral and octahedral sites.
The Ca-O bond distances and the coordination environment of the calcium ions.
Changes in the local structure upon doping, reduction, or oxidation, which are crucial for applications in catalysis and oxygen transport membranes.
Neutron Diffraction
Neutron diffraction is an essential crystallographic technique for determining the atomic and magnetic structures of materials. Due to the sensitivity of neutrons to lighter elements like oxygen and their ability to probe magnetic ordering, this technique is particularly well-suited for studying complex oxides such as this compound.
A notable study on the low-temperature magnetic behavior of brownmillerite-type Ca2Fe2O5 was conducted using neutron Laue diffraction. materialsproject.org This research provided critical insights into the complex magnetic ordering of the iron sublattices at cryogenic temperatures. The brownmillerite structure of Ca2Fe2O5 consists of alternating layers of FeO6 octahedra and FeO4 tetrahedra. Neutron diffraction studies are instrumental in distinguishing the crystallographic positions and magnetic moments of the iron ions in these two distinct coordination environments.
Key findings from neutron diffraction studies on Ca2Fe2O5 often focus on:
Magnetic Structure: Determining the arrangement of magnetic moments on the iron atoms. In Ca2Fe2O5, antiferromagnetic ordering is observed, and neutron diffraction can resolve the specific magnetic space group and the orientation of the magnetic moments.
Lattice Parameters: Precise determination of the unit cell dimensions and their temperature dependence.
Atomic Positions: Refining the coordinates of the calcium, iron, and oxygen atoms within the crystal lattice.
The ability of neutron diffraction to probe the magnetic structure provides a deeper understanding of the material's properties, which is crucial for applications in spintronics and other magnetic devices.
Thermogravimetric Analysis (TGA) for Decomposition and Redox Behavior
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for investigating the thermal stability, decomposition pathways, and redox (reduction-oxidation) properties of materials like this compound.
In the context of Ca2Fe2O5, TGA is frequently employed to study its performance as an oxygen carrier in chemical looping processes. acs.orgnih.gov These processes involve the cyclical reduction and oxidation of the material to transport oxygen.
A study on the behavior of Ca2Fe2O5 in chemical looping syngas production from methane (B114726) utilized isothermal redox cycling in a TGA at 900 °C. acs.orgnih.gov The cycles consisted of:
Reduction: Exposure to a methane (CH4) atmosphere.
Oxidation: Sequential exposure to carbon dioxide (CO2) and then air.
The TGA results demonstrated that Ca2Fe2O5 exhibited stable redox behavior without degradation over multiple cycles. acs.orgnih.gov The mass of the sample decreased during the reduction step, corresponding to the loss of oxygen, and increased back to its original mass during the oxidation steps. This indicates good regenerative capacity, a crucial property for oxygen carriers. The improved kinetics observed with cycling were attributed to the separation of metallic iron onto the surface of the material. acs.orgnih.gov
Below is a representative data table illustrating the type of information that can be obtained from such TGA experiments.
| Cycle Stage | Atmosphere | Temperature (°C) | Mass Change (%) | Observations |
| Reduction | 5% CH4 in N2 | 900 | Gradual mass loss indicating oxygen release. | |
| Oxidation 1 | 20% CO2 in N2 | 900 | Mass gain as the material is re-oxidized. | |
| Oxidation 2 | Air | 900 | Further mass gain to return to the initial state. |
This table is illustrative of typical TGA redox cycling experiments performed on Ca2Fe2O5 and is based on the descriptions found in the cited literature. acs.orgnih.gov
Investigations into the Electronic Structure and Band Engineering of Ca2fe2o5
Theoretical and Computational Analysis of Electronic Band Structure
Theoretical and computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic band structure of Ca2Fe2O5. These approaches provide valuable insights into the material's fundamental electronic properties and stability.
Density Functional Theory (DFT) Calculations for Band Gap Determination
Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure of materials. However, standard DFT functionals like the Local Density Approximation (LDA) are known to often underestimate the band gap of semiconductors. youtube.com Despite this limitation, DFT calculations provide a qualitative understanding and can be refined with more advanced methods.
For Ca2Fe2O5, DFT calculations have been employed to determine its band gap. These calculations typically involve solving the Kohn-Sham equations to obtain the electronic band structure. stackexchange.com The calculated indirect band gap for both Sr2Fe2O5 and Ca2Fe2O5 is approximately 2.0 eV, corresponding to a transition from the Γ-point to the X-point in the Brillouin zone. aps.org It's important to note that the accuracy of the calculated band gap is highly dependent on the chosen exchange-correlation functional. stackexchange.comepa.gov For instance, hybrid functionals like HSE06 often yield more accurate band gap values compared to standard GGA or LDA approximations. epa.gov
First-Principles Investigations of Electronic Properties and Stability
First-principles calculations, based on DFT, have been extensively used to investigate the electronic properties and stability of Ca2Fe2O5. researchgate.netiiserpune.ac.in These studies have revealed that the brownmillerite structure of Ca2Fe2O5 consists of alternating layers of FeO6 octahedra and FeO4 tetrahedra, with intrinsic oxygen vacancies in the tetrahedral layers. iiserpune.ac.in This unique structure gives rise to its interesting electronic and ionic transport properties. ntu.edu.sg
Computational studies have explored the stability of different crystallographic phases and surface terminations. researchgate.netiiserpune.ac.in For example, at ambient conditions, Ca2Fe2O5 is stable in the Pnma crystal structure. aps.org First-principles calculations have also been used to understand the influence of strain on the stability and electronic properties of Ca2Fe2O5 thin films, revealing that the orientation of the tetrahedral chains can be manipulated by strain. aps.org
Influence of Intrinsic Oxygen Vacancies on Electronic Behavior
The presence of ordered oxygen vacancies is a defining characteristic of the brownmillerite structure of Ca2Fe2O5. aps.orgiiserpune.ac.in These intrinsic vacancies play a crucial role in determining the material's electronic behavior.
The ordered arrangement of oxygen vacancies leads to the formation of alternating layers of FeO6 octahedra and FeO4 tetrahedra. aps.orgiiserpune.ac.in This structural feature directly influences the electronic band structure and the nature of the band gap. The oxygen vacancies can also act as sites for charge localization, which can affect the material's conductivity and catalytic activity. acs.org Furthermore, the concentration and ordering of these vacancies can be influenced by factors such as temperature and oxygen partial pressure, providing a means to tune the electronic properties. researchgate.net Doping with other elements can also alter the oxygen vacancy concentration and, consequently, the electronic structure. For instance, co-doping with Ni and Al has been shown to reduce the oxygen vacancy formation energy in Ca2Fe2O5. rsc.org
Surface Electronic Properties and Termination Stability
The surface electronic properties of Ca2Fe2O5 are critical for its application in areas like catalysis and photoelectrochemistry. First-principles DFT calculations have been employed to study the stability and electronic characteristics of different surface terminations. researchgate.netiiserpune.ac.in
Studies on the polar (010) surface of Ca2Fe2O5 have shown that, depending on temperature and oxygen partial pressure, two main stable terminations can exist: one containing Fe and O atoms in an octahedral coordination and another with Fe and O atoms in a tetrahedral coordination. researchgate.netiiserpune.ac.in Interestingly, the octahedral termination is predicted to be metallic, while the tetrahedral termination exhibits a band gap. researchgate.netiiserpune.ac.in The stability of these unreconstructed polar surfaces is achieved through charge rearrangement in the surface layers during structural relaxation. researchgate.netiiserpune.ac.in This indicates that the surface electronic properties can be significantly different from the bulk and can be tailored by controlling the surface termination.
Experimental Determination of Electronic Band Gap
Experimental techniques are essential for validating the theoretical predictions and providing accurate measurements of the electronic band gap of Ca2Fe2O5. UV-Vis spectroscopy is a widely used method for this purpose.
UV-Vis Spectroscopy and Tauc Plot Analysis
UV-Vis absorption spectroscopy is a common experimental technique to determine the optical band gap of semiconductor materials. The absorption of light by the material leads to the excitation of electrons from the valence band to the conduction band. The energy at which this absorption begins corresponds to the band gap energy.
The UV-Vis absorption spectrum of Ca2Fe2O5 typically shows an absorption onset in the visible region. osti.govnih.gov To determine the precise band gap value, a Tauc plot is constructed. This involves plotting (αhν)^n versus the photon energy (hν), where α is the absorption coefficient and n is a factor that depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). nih.govresearchgate.net By extrapolating the linear portion of the Tauc plot to the energy axis, the band gap energy (Eg) can be determined. nih.gov Experimental studies using this method have reported direct band gap values for Ca2Fe2O5 in the range of 2.0 to 2.2 eV. osti.govscispace.com
Table 1: Experimentally Determined Band Gap of Dicalcium diiron pentaoxide
| Synthesis Method | Characterization Technique | Band Gap (eV) | Reference |
|---|---|---|---|
| Thermal annealing of electrodeposited FeOOH films | UV-Vis spectroscopy, Tauc plot | ~2.1 | osti.gov |
| Combustion process with Acmella oleracea extract | UV-Vis spectroscopy, Tauc plot | 2.1 | nih.gov |
| Not specified | UV-Vis spectroscopy, Tauc plot | 2.21 | scispace.com |
| Synthesis from EAF dust | Diffuse Reflectance Spectroscopy, Tauc plot | 2.11 | researchgate.net |
Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band Analysis
Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful surface-sensitive technique used to investigate the electronic structure of the valence band region. researchgate.netresearchgate.netnih.gov In this method, ultraviolet photons, typically from a helium gas discharge lamp (He I at 21.2 eV or He II at 40.8 eV), irradiate the material's surface, causing the emission of photoelectrons from the valence orbitals. researchgate.net By analyzing the kinetic energy of these emitted electrons, the density of states in the valence band can be determined. researchgate.net
For this compound, UPS studies have been instrumental in probing its electronic band structure. researchgate.net Analysis of the valence band spectra provides critical information about the character and energy levels of the occupied states, primarily the O 2p and Fe 3d orbitals. These measurements have revealed a distinct valence band structure that is significantly altered by modifications such as doping. For instance, upon nitrogen incorporation into the Ca₂Fe₂O₅ lattice, UPS analysis shows a clear shift in the valence band, indicating changes in the electronic makeup of the material. researchgate.net
Diffuse Reflectance Spectroscopy (DRS)
Diffuse Reflectance Spectroscopy (DRS) is a key technique for determining the optical properties and band gap energy (Eg) of semiconductor materials. The technique measures the light reflected from a powdered sample over a range of wavelengths. This data can be used to calculate the material's absorbance and subsequently determine its band gap.
For Ca₂Fe₂O₅, DRS analysis confirms its semiconductor nature with a band gap that allows it to absorb a significant portion of the visible light spectrum. chalcogen.roaps.org Studies have reported a forbidden band gap for Ca₂Fe₂O₅ of approximately 2.3 eV. aps.org Other investigations have found the absorbance edge for the Ca₂Fe₂O₅ phase to be around 678 nm, corresponding to an energy band gap of 1.8 eV. researchgate.net Its characteristic brown color is a direct result of its ability to absorb light in the solar spectrum. chalcogen.ro
Effects of Doping on Electronic Structure and Band Gap Modulation
The electronic properties of Ca₂Fe₂O₅ can be intentionally modified through doping, a process where impurity atoms are introduced into the crystal lattice. This technique allows for the precise tuning of the band structure and conductivity to suit specific applications.
Nitrogen (N) Doping and Occupation of N 2p Levels
Incorporating nitrogen into the Ca₂Fe₂O₅ lattice has been shown to be an effective strategy for modifying its electronic and optical properties. researchgate.net When nitrogen is introduced, it can substitute for oxygen in the lattice. Due to nitrogen's lower electronegativity compared to oxygen, this substitution leads to a significant change in the electronic structure. rsc.org
UPS and X-ray Photoelectron Spectroscopy (XPS) analyses confirm that nitrogen doping results in the occupation of N 2p levels above the O 2p levels in the valence band. researchgate.netrsc.org This effectively reduces the optical band gap of the material. For example, post-nitrogen incorporation can decrease the band gap of Ca₂Fe₂O₅ from 2.21 eV to 2.07 eV. researchgate.net More aggressive doping techniques, such as N⁺ ion implantation, can tailor the band gap to as low as 1.43 eV. researchgate.net This narrowing of the band gap enhances the material's ability to absorb visible light and improves its electrical conductivity, which is beneficial for applications in photocatalysis and energy storage. researchgate.netrsc.orgntu.edu.sg
Lanthanum (La) Doping and Fe³⁺/Fe⁴⁺ Ion Concentrations
Doping Ca₂Fe₂O₅ with trivalent lanthanum (La³⁺) ions at the divalent calcium (Ca²⁺) sites significantly impacts the concentration of iron ions in different oxidation states. researchgate.net To maintain charge neutrality after the substitution of Ca²⁺ with La³⁺, the material compensates by oxidizing some of the Fe³⁺ ions to Fe⁴⁺ ions. researchgate.netuc.pt This creation of holes (Fe⁴⁺ ions) directly influences the material's electronic and magnetic properties. researchgate.net
The introduction of La³⁺ alters the relative concentrations of Fe³⁺ and Fe⁴⁺, which in turn affects the ferromagnetic exchange interactions between these ions. researchgate.net This modification of the iron oxidation states is a key mechanism for tuning the electrical conductivity and magnetic behavior of the Ca₂-ₓLaₓFe₂O₅ system. researchgate.net
| Dopant | Site | Charge Compensation Mechanism | Effect on Iron Valence | Reference |
| Lanthanum (La³⁺) | Ca²⁺ | Oxidation of Fe³⁺ to Fe⁴⁺ | Increases Fe⁴⁺ concentration | researchgate.net |
Aluminum (Al) Doping and Band Gap Modulation
Substituting iron (Fe) with aluminum (Al) in the Ca₂Fe₂O₅ structure is another method to modulate its properties. Aluminum, as a nonmagnetic ion, primarily substitutes for Fe³⁺ in the lattice. chalcogen.ro While detailed studies on the direct band gap modulation of Ca₂Fe₂O₅ by Al doping are limited, research on similar brownmillerite systems and related computational studies provide significant insights.
In the related KBiFe₂O₅ system, Al³⁺ substitution for Fe³⁺ has been shown to decrease the optical band gap. unipd.it For Ca₂Fe₂O₅, Al doping is known to promote the formation of oxygen vacancies. dntb.gov.ua Density functional theory (DFT) calculations indicate that co-doping with elements like Ni and Al leads to an upward shift of the O-2p band center, which enhances the reactivity of lattice oxygen and alters the electronic structure. dntb.gov.ua The introduction of Al³⁺, which has a smaller ionic radius and higher electronegativity than Fe³⁺, can disrupt the local coordination and create more surface-active sites and oxygen vacancies. dntb.gov.ua These structural and electronic alterations, particularly the creation of oxygen vacancies and changes in orbital overlap, are expected to modulate the band gap of Ca₂FeAlO₅.
Charge Transport Mechanisms and Conductivity Studies
The charge transport in Ca₂Fe₂O₅ is complex, involving both ionic and electronic contributions, and is highly dependent on temperature, oxygen partial pressure, and doping. dntb.gov.ua
Oxygen ionic transport also plays a role, particularly at high temperatures. The movement of oxygen ions is primarily limited by bulk ionic conduction. dntb.gov.ua Computer simulations suggest that oxygen vacancies are most favorably located in the octahedral layers of the brownmillerite structure, and these layers dominate the ionic migration pathways. The ion transference numbers, which represent the fraction of total conductivity due to ions, are relatively low, varying from 0.002 to 0.007 in the temperature range of 1123-1273 K, confirming that electronic conduction is the dominant charge transport mechanism. dntb.gov.ua
Ionic Conductivity (e.g., Oxygen Ion Conduction)
This compound (Ca2Fe2O5), which possesses a brownmillerite crystal structure, is a mixed ionic-electronic conductor where the transport of oxygen ions plays a crucial role in its potential applications, such as in oxygen separation membranes and as cathodes for solid oxide fuel cells. scientific.net The ionic conductivity is intrinsically linked to the material's defect chemistry, particularly the presence and mobility of oxygen vacancies.
Computer simulations, including molecular dynamics and static lattice modeling, have been employed to investigate the mechanisms of oxygen diffusion. scientific.net These studies have revealed that the most energetically favorable location for oxygen vacancies is within the octahedral layers of the brownmillerite structure. scientific.net Consequently, these octahedral layers provide the primary pathway for oxygen ion migration. scientific.net The activation energies for oxygen vacancy and interstitial diffusion within the tetrahedral layers, as well as between the octahedral and tetrahedral sheets, are significantly higher, indicating that these are less favorable diffusion pathways. scientific.net
Experimental measurements of steady-state oxygen permeation through dense Ca2Fe2O5 ceramics have determined the activation energy for ionic conduction to be approximately 147 kJ/mol. scientific.net This experimental value shows good agreement with the calculated values from simulation studies. scientific.net The steady-state oxygen permeation is primarily limited by the bulk ionic conduction of the material. ua.ptresearchgate.net
The oxygen content in Ca2Fe2O5 remains very close to stoichiometric at atmospheric oxygen pressure over a wide temperature range of 300–1270 K. ua.ptresearchgate.net The material exhibits predominantly p-type electronic conductivity. ua.ptresearchgate.net The ion transference numbers, which represent the fraction of total conductivity contributed by ions, are relatively low, varying in the range of 0.002 to 0.007 at temperatures between 1123 K and 1273 K in air, and they tend to increase with rising temperature. ua.pt
The ionic conductivity of this compound is noted to be higher than that of Ca2FeAlO5+δ. ua.ptresearchgate.net However, it is lower than that of oxygen-deficient perovskite phases like those based on SrFeO3-δ, where the oxygen diffusion pathways form a three-dimensional network, in contrast to the layered structure of brownmillerite. ua.ptresearchgate.net
The crystal structure of Ca2Fe2O5 undergoes a phase transition from a primitive orthorhombic lattice (space group Pnma) to a body-centered orthorhombic lattice (space group I2mb) at temperatures between 950 K and 1000 K. ua.ptresearchgate.net This transition is associated with an increase in the activation energy for total conductivity. ua.ptresearchgate.net
Detailed Research Findings on Ionic Conductivity of Ca2Fe2O5
| Parameter | Value | Temperature Range (K) | Conditions/Comments | Source |
| Activation Energy for Ionic Conduction | 147 kJ/mol | Not specified | Determined from steady-state oxygen permeation measurements. | scientific.net |
| Ion Transference Number | 0.002 - 0.007 | 1123 - 1273 | In air, increases with temperature. | ua.pt |
| Dominant Conduction Type | p-type electronic | 300 - 1270 | --- | ua.ptresearchgate.net |
| Favorable Oxygen Vacancy Location | Octahedral layers | Not specified | Based on computer simulations. | scientific.net |
| Phase Transition Temperature | 950 - 1000 | --- | Orthorhombic Pnma to I2mb. | ua.ptresearchgate.net |
Magnetic Properties and Magnetotransport Phenomena in Ca2fe2o5
Intrinsic Magnetic Ordering
The fundamental magnetic nature of Ca2Fe2O5 is characterized by a primary antiferromagnetic ordering, which is further nuanced by the presence of weak ferromagnetism arising from canted magnetic moments. These properties are observable below a critical temperature known as the Néel temperature.
The magnetic ground state of Ca2Fe2O5 is established as a G-type antiferromagnetism. researchgate.netresearchgate.net In this configuration, the magnetic moments of the Fe³⁺ ions are antiferromagnetically coupled to their six nearest neighbors. researchgate.net This G-type ordering has been confirmed through neutron diffraction studies, which revealed that the magnetic moments on the iron sites are directed approximately along the crystallographic c-axis. researchgate.netresearchgate.net Theoretical calculations based on first principles have also determined that three relatively large exchange interactions dictate the G-type antiferromagnetic ground state, which is consistent with experimental observations. researchgate.net
While Ca2Fe2O5 is predominantly antiferromagnetic, numerous studies have concluded that it is not purely so, exhibiting weak ferromagnetism. nih.govresearchgate.net This phenomenon is attributed to a slight canting of the magnetic moments away from the primary antiferromagnetic axis. nih.govresearchgate.net Mössbauer spectroscopy has shown that the magnetic moments are slightly canted against the a-direction, resulting in a net magnetic moment along the c-direction within the Pnma space group. nih.gov This canting of spins, which leads to uncompensated magnetic moments, is a key feature of the magnetic structure of dicalcium diiron pentaoxide. mdpi.com
The transition from a magnetically ordered (antiferromagnetic/weakly ferromagnetic) state to a paramagnetic state in Ca2Fe2O5 occurs at a critical temperature known as the Néel temperature (TN). Experimental determinations of TN for this compound show some variation, with reported values around 730 K. nih.govresearchgate.net Other studies have reported Néel temperatures of approximately 775 K for bulk polycrystalline samples and even as high as 820 K for nanostructured forms. rsc.org Temperature-dependent Mössbauer studies have also revealed a transition from a magnetically ordered to a paramagnetic state at about 710 K. researchgate.netresearchgate.net An Arrhenius plot of the total electrical conductivity has shown a kink at the Néel temperature, indicating a strong correlation between the magnetic ordering and the electrical properties. nih.gov
| Parameter | Value | Measurement Technique |
| Néel Temperature (TN) | ~730 K | Multiple Investigations nih.govresearchgate.net |
| Néel Temperature (TN) | 775 K | Magnetic Measurements (Bulk) rsc.org |
| Néel Temperature (TN) | 820 K | Magnetic Measurements (Nanostructured) rsc.org |
| Magnetic Transition Temperature | ~710 K | Mössbauer Spectroscopy researchgate.netresearchgate.net |
Influence of Impurity Phases on Macroscopic Magnetic Behavior (e.g., Fe3O4 magnetite)
The macroscopic magnetic properties of Ca2Fe2O5 can be significantly influenced by the presence of impurity phases. One notable impurity is magnetite (Fe3O4), which is ferrimagnetic. aps.orgresearchgate.net The presence of even trace amounts of magnetite can contribute to the observed weak ferromagnetic component in Ca2Fe2O5 samples. sbpmat.org.br Studies have shown that the ferrimagnetic phase of magnetite deeply influences the magnetic behavior, producing features that are very similar to those reported for both powder and single-crystal Ca2Fe2O5. sbpmat.org.br This suggests that the weak ferromagnetism observed in some Ca2Fe2O5 samples may not be entirely intrinsic but could be at least partially due to these magnetite impurities.
Dzyaloshinskii–Moriya (DM) Interaction and its Contributions
The canting of the magnetic moments in Ca2Fe2O5, which gives rise to its weak ferromagnetism, is attributed to the Dzyaloshinskii–Moriya (DM) interaction. nih.govresearchgate.net The DM interaction is an antisymmetric exchange interaction that arises in materials lacking inversion symmetry and favors a perpendicular alignment of neighboring spins. aps.orgarxiv.org In Ca2Fe2O5, this interaction is a plausible reason for the canted magnetic moments. nih.gov The presence of the DM interaction can also induce a local electric polarization, suggesting a strong correlation between the magnetic ordering and the electrical properties of the material. nih.gov
Magnetoresistance Studies and Memory Effects
This compound has been shown to exhibit significant magnetotransport phenomena. A noteworthy magnetoresistance of 12% has been observed at room temperature, which is well below its antiferromagnetic transition temperature. rsc.org Furthermore, studies on the variation in resistivity with an increasing and decreasing magnetic field have revealed a significant memory effect. rsc.org This indicates that the material's resistance is dependent on its magnetic history. The large magnetoresistance and memory effects highlight the strong coupling between the magnetic and electrical properties in Ca2Fe2O5. nih.gov
| Property | Value/Observation |
| Magnetoresistance (Room Temp) | 12% rsc.org |
| Memory Effect | Significant rsc.org |
Effects of Doping and Substitution on Magnetic Properties
The intrinsic magnetic properties of this compound (Ca2Fe2O5), a brownmillerite-type structure, can be significantly tailored through the strategic doping and substitution of the constituent cations. These modifications alter the local crystal structure, the valence states of the iron ions, and the nature of the magnetic exchange interactions, leading to a range of tunable magnetic behaviors.
Substitution of Fe by Other Cations (e.g., Ga³⁺, Sc³⁺, Al³⁺, Co)
The substitution of iron (Fe³⁺) ions in the Ca2Fe2O5 lattice by other cations has been a subject of detailed investigation to understand and control its magnetic characteristics. The site preference of the substituting cation within the alternating layers of octahedral (FeO₆) and tetrahedral (FeO₄) chains is a critical factor in determining the resulting magnetic properties.
Gallium (Ga³⁺) and Scandium (Sc³⁺) Substitution:
Research on Ca2Fe2-xMxO5 compounds, where M is either Ga³⁺ or Sc³⁺, has revealed distinct site preferences for these substituting ions. Ga³⁺ ions show a strong preference for tetrahedral coordination, while Sc³⁺ ions almost exclusively occupy the octahedral sites. aip.org This selective substitution disrupts the magnetic sublattices differently. Mössbauer effect measurements have been employed to determine the Néel temperature and the distribution of these nonmagnetic ions on the two sublattices, confirming that the fundamental antiferromagnetic order within both the tetrahedrally and octahedrally coordinated sublattices is maintained. aip.org
Aluminum (Al³⁺) Substitution:
The substitution of Fe³⁺ with Al³⁺ in Ca2Fe2-xAlxO5 has been shown to induce a weak ferromagnetic order in the material. researchgate.net Magnetization measurements indicate that both the saturation magnetization and the coercive force are dependent on the temperature and the concentration of aluminum (x). researchgate.net While the +3 oxidation state of iron remains largely unchanged across a wide range of substitution (x = 0 to 1.4), the magnetic ordering temperature is significantly reduced with a high degree of substitution by the diamagnetic Al³⁺ cations. researchgate.net
Cobalt (Co) Substitution:
| Substituent Cation | Preferred Coordination Site | Effect on Magnetic Properties |
| Ga³⁺ | Tetrahedral | Disrupts tetrahedral sublattice; maintains antiferromagnetic order. |
| Sc³⁺ | Octahedral | Disrupts octahedral sublattice; maintains antiferromagnetic order. aip.org |
| Al³⁺ | - | Induces weak ferromagnetic order; reduces magnetic ordering temperature. researchgate.net |
| Co | (Analogous systems) | Can decrease saturation and remanent magnetization. |
Lanthanum (La) Doping and Ferromagnetic Exchange Interactions
The introduction of lanthanum (La³⁺) in place of calcium (Ca²⁺) in the Ca2-xLaxFe2O5 structure has a profound impact on its magnetic properties by altering the charge balance and inducing the formation of Fe⁴⁺ ions. This change in the iron oxidation state is a key factor in the emergence of ferromagnetic exchange interactions.
| Dopant | Site of Doping | Effect on Iron Valence | Resulting Magnetic Interaction |
| Lanthanum (La³⁺) | Ca²⁺ site | Induces formation of Fe⁴⁺ | Stimulates Fe³⁺-Fe⁴⁺ ferromagnetic exchange. scispace.comresearchgate.net |
Spin Orientation and Exchange Interactions
The magnetic ground state of pure Ca2Fe2O5 is a G-type antiferromagnetism. researchgate.net This is governed by a few relatively large and short-range exchange interactions, which are negligible for Fe-Fe atomic pairs separated by more than 6 Å. researchgate.net However, doping and substitution can introduce complexities to this arrangement.
The canting of antiferromagnetically ordered spins can give rise to weak ferromagnetism. This phenomenon can be explained by the Dzyaloshinskii-Moriya interaction (DMI), which is an antisymmetric exchange interaction arising from spin-orbit coupling in systems with broken inversion symmetry. nih.govaps.orgarxiv.orgaps.org While the dominant interaction in Ca2Fe2O5 is the Heisenberg exchange leading to antiferromagnetism, the presence of structural distortions or certain dopants can activate the DMI, resulting in a net magnetic moment. First-principles calculations have been used to investigate the Dzyaloshinskii-Moriya interactions in the brownmillerite structure of Ca2Fe2O5. researchgate.net
Correlation between Magnetic Ordering and Electrical Properties
A distinct correlation exists between the magnetic ordering and the electrical properties of this compound, particularly when the material is doped. This relationship is primarily mediated by the charge carriers and their interaction with the magnetic lattice.
In its pure form, Ca2Fe2O5 is an ionic conductor. However, the introduction of dopants like lanthanum significantly alters its electrical conductivity. As established, La³⁺ doping in Ca2-xLaxFe2O5 leads to the formation of Fe⁴⁺ ions to maintain charge neutrality. scispace.com These Fe⁴⁺ ions act as holes, increasing the density of charge carriers. scispace.com
The electrical conductivity of the La-doped compounds is directly influenced by the concentration of these Fe⁴⁺ ions. scispace.com The mechanism of conduction is believed to be through the hopping of small polarons between nearest-neighbor iron sites. An increase in the Fe⁴⁺ concentration enhances the mobility of these polarons, thereby increasing the electrical conductivity. scispace.com
Simultaneously, the Fe⁴⁺ ions are responsible for introducing ferromagnetic exchange interactions between Fe³⁺ and Fe⁴⁺ ions, which modifies the magnetic ordering. Therefore, the same mechanism—the creation of Fe⁴⁺ ions through La-doping—that influences the magnetic properties by introducing ferromagnetic interactions also governs the electrical properties by increasing the charge carrier concentration and facilitating charge transport. This establishes a strong correlation between the magnetic ordering and electrical conductivity in doped Ca2Fe2O5 systems.
| Property | Undoped Ca2Fe2O5 | La-doped Ca2Fe2O5 |
| Dominant Iron Valence | Fe³⁺ scispace.com | Fe³⁺ and Fe⁴⁺ scispace.com |
| Primary Magnetic Ordering | Antiferromagnetic | Competition between antiferromagnetic (Fe³⁺-Fe³⁺) and ferromagnetic (Fe³⁺-Fe⁴⁺) interactions. scispace.com |
| Electrical Conductivity | Ionic conductor | Increased electrical conductivity due to hopping of charge carriers (holes on Fe⁴⁺ sites). scispace.com |
Surface Chemistry, Adsorption Phenomena, and Oxygen Transport in Ca2fe2o5
Surface Terminations and Their Thermodynamic Stability
The surface of a crystalline material like Ca₂Fe₂O₅ can terminate in different ways, exposing various atomic layers. The stability of these terminations is not fixed but depends on environmental conditions such as temperature and oxygen partial pressure.
First-principles density functional theory (DFT) calculations have been employed to investigate the polar (010) surface of Ca₂Fe₂O₅. researchgate.netdntb.gov.ua These studies reveal that, unlike many conventional perovskites, stoichiometric and unreconstructed Fe-containing terminations are more stable than non-stoichiometric, reconstructed ones. researchgate.net The stability of these unreconstructed polar surfaces is achieved through a dipole compensation mechanism involving charge rearrangement in the surface layers during structural relaxation. researchgate.net
Specifically, two primary surface terminations for the (010) surface have been identified as being thermodynamically stable under varying conditions researchgate.net:
The octahedral layer termination: A surface layer containing iron and oxygen atoms arranged in FeO₆ octahedra. This termination is reported to be metallic. researchgate.net
The tetrahedral layer termination: A surface layer containing iron and oxygen atoms in FeO₄ tetrahedra. This surface exhibits a band gap, making it semiconducting or insulating. researchgate.net
The preference for one termination over the other is dictated by the chemical potential of oxygen, which is a function of temperature and pressure. researchgate.net Studies on doped Ca₂Fe₂O₅ have also suggested that the (001) surface is the most thermodynamically stable. acs.org For the undoped Ca₂Fe₂O₅ (010) surface, four potential terminations have been considered in reactivity studies: FeO₂-terminated, FeO-terminated, CaO-terminated, and OCa-terminated. acs.org
Adsorption Behavior of Gaseous Species (e.g., CO, CO₂, H₂O, CH₄)
The interaction of various gas molecules with the Ca₂Fe₂O₅ surface is the initial step for many of its catalytic and chemical looping applications. The strength and nature of this adsorption depend on both the gas molecule and the specific surface termination.
Carbon Monoxide (CO): DFT calculations have shown that the adsorption activity of CO on the four main terminations of the Ca₂Fe₂O₅ (010) surface follows the order: FeO₂-terminated > FeO-terminated > CaO-terminated > OCa-terminated. acs.org This indicates that the iron- and oxygen-rich octahedral layer termination provides the most active sites for CO adsorption.
Carbon Dioxide (CO₂) and Water (H₂O): The adsorption of CO₂ and H₂O has been studied on models of the reduced Ca₂Fe₂O₅ surface, specifically a CaO(111)/Fe(110) interface. researchgate.net Both molecules are found to chemisorb, with Fe atoms acting as electron donors to facilitate their activation. researchgate.net In photocatalytic applications, Ca₂Fe₂O₅ has been identified as the primary active site for CO₂ adsorption within a composite heterostructure, which is crucial for the subsequent conversion of CO₂ and H₂O into methane (B114726). acs.org
Methane (CH₄): The interaction with methane is highly temperature-dependent. Freshly prepared Ca₂Fe₂O₅ begins to react with CH₄ at approximately 900 °C. nih.gov However, its reactivity is significantly enhanced after reduction. A prereduced Ca₂Fe₂O₅ surface, containing metallic iron, can facilitate methane pyrolysis at temperatures as low as 700 °C. nih.govacs.org DFT studies have been used to investigate CH₄ adsorption and its subsequent dissociation on the Ca₂Fe₂O₅ (001) surface, particularly in the presence of oxygen vacancies. stanford.edu In contrast to its reactivity with CH₄, DFT results suggest that the interaction of gaseous CO and H₂ with the stable Ca₂Fe₂O₅ surface is not thermodynamically favorable. osti.gov
Oxygen Anion Diffusion Mechanisms and Kinetics within the Lattice
The ability of Ca₂Fe₂O₅ to act as an oxygen carrier is fundamentally dependent on the mobility of oxygen anions within its crystal lattice. This diffusion is a thermally activated process, making it inherently more significant at high temperatures. researchgate.net
The brownmillerite structure of Ca₂Fe₂O₅ consists of alternating layers of FeO₆ octahedra and FeO₄ tetrahedra. This layered structure creates highly anisotropic diffusion pathways for oxygen ions. kyoto-u.ac.jp
Activation Energies: The activation energies for oxygen diffusion through the tetrahedral layers, or for jumping between tetrahedral and octahedral layers, are several times higher than for diffusion within the octahedral sheets. scientific.netresearchgate.net This makes the octahedral layers the primary conduits for oxygen transport. The diffusion of oxygen is often the rate-limiting step in reactions where Ca₂Fe₂O₅ acts as an oxygen carrier, such as the oxidation of CO. acs.org
Experimental and computational studies have reported a range of activation energies for oxygen diffusion and ionic conduction, reflecting different methodologies and conditions.
| Parameter | Value (eV) | Value (kJ/mol) | Method | Source |
|---|---|---|---|---|
| Ionic Conduction (Experimental) | - | 147 | Steady-state oxygen permeation | scientific.netresearchgate.net |
| Oxygen Ion Movement (Experimental Range) | - | 120 - 200 | Kinetic analysis of char gasification | researchgate.net |
| Oxygen Diffusion Barrier (Undoped) | 0.64 | ~62 | DFT Calculation (CI-NEB) | ntu.edu.sg |
| Oxygen Migration Energy (Undoped) | 1.36 | ~131 | DFT Calculation | rsc.org |
| Lattice Oxygen Diffusion Barrier (Ni-doped) | 0.27 | ~26 | DFT Calculation (CI-NEB) | ntu.edu.sg |
| Oxygen Migration Energy (Ni/Al co-doped) | 1.02 | ~98 | DFT Calculation | rsc.org |
Note: The variation in DFT-calculated values can be attributed to different computational models and methods.
Surface Oxygen Activity and Reactivity
The reactivity of Ca₂Fe₂O₅ is intrinsically linked to the activity of its oxygen species, particularly those on the surface. consensus.app The superior performance of Ca₂Fe₂O₅ in oxidation reactions is often attributed to its excellent surface oxygen activity. acs.orgconsensus.app
X-ray Photoelectron Spectroscopy (XPS) analysis of the O 1s spectrum allows for the differentiation of oxygen species based on their chemical environment rsc.org:
Lattice Oxygen (O_I): Oxygen atoms that are part of the fundamental crystal structure.
Chemisorbed Oxygen (O_II): More reactive oxygen species adsorbed on the surface, often associated with oxygen vacancies (e.g., O₂²⁻ or O⁻).
Physically Adsorbed Oxygen (O_III): Weakly bound oxygen or oxygen in adsorbed water molecules.
Role of Oxygen Vacancies in Enhancing Surface Reactivity and Diffusion
Oxygen vacancies are intrinsic point defects in the Ca₂Fe₂O₅ structure and play a critical role in its chemical and physical properties. rsc.orgscispace.com They are not merely empty sites but are fundamental to the material's ionic conductivity and catalytic activity. rsc.org
The concentration of surface oxygen vacancies directly influences the material's adsorption capacity for reactant molecules and reaction intermediates. acs.org A higher concentration of these vacancies is generally associated with higher surface reactivity. acs.org The formation of these vacancies can be promoted by introducing dopants into the Ca₂Fe₂O₅ lattice. acs.orgntu.edu.sg For instance, doping with Ni, Cu, or Co has been shown to significantly lower the energy required to form an oxygen vacancy. acs.orgntu.edu.sgrsc.org This effect is a key strategy for improving the redox activity of the material. acs.orgcam.ac.uk
| Material | Oxygen Vacancy Formation Energy (eV) | Method | Source |
|---|---|---|---|
| Ca₂Fe₂O₅ (undoped) | 2.38 | DFT Calculation | ntu.edu.sg |
| Ca₂Fe₂O₅ (undoped) | 3.35 | DFT Calculation | rsc.org |
| Ni-doped Ca₂Fe₂O₅ | 1.45 | DFT Calculation | ntu.edu.sg |
| Ni/Al co-doped Ca₂Fe₂O₅ | 2.04 | DFT Calculation | rsc.org |
Note: The discrepancy in the undoped Ca₂Fe₂O₅ values likely stems from differences in the specific surface and vacancy site modeled in the DFT calculations.
Activation of Small Molecules (e.g., CO₂, H₂O) by Reduced Surfaces
The surface of Ca₂Fe₂O₅, particularly after it has been reduced (meaning it has lost some of its lattice oxygen), becomes highly effective at activating small, stable molecules like CO₂ and H₂O. During reduction, Fe³⁺ ions are reduced to Fe²⁺ or even metallic Fe⁰, creating a surface rich in oxygen vacancies and active metal sites. acs.orgrsc.org
This reduced surface can be re-oxidized by CO₂ or H₂O, a process that involves the activation and splitting of these molecules. acs.org
CO₂ Activation: When CO₂ interacts with a reduced Ca₂Fe₂O₅ surface, it can be split into CO and an oxygen atom (O*), which then incorporates into the lattice to fill an oxygen vacancy, re-oxidizing the material. researchgate.netresearchgate.net This process is a key step in chemical looping applications for CO₂ utilization. The reduced Ca₂Fe₂O₅ is capable of being fully re-oxidized back to its Fe³⁺ state by CO₂, which is a distinct advantage over pure iron oxide that only re-oxidizes to Fe₃O₄ under similar conditions. rsc.org DFT calculations on a model reduced surface show CO₂ splitting into an adsorbed CO molecule and an oxygen atom with a calculated activation energy of 1.09 eV (105.17 kJ/mol). researchgate.net
H₂O Activation: Similarly, H₂O can be activated and split on the reduced surface to produce H₂. acs.org This process is the basis for hydrogen production via chemical looping water splitting. DFT studies indicate that H₂O activation proceeds via a two-step cleavage: first into adsorbed hydroxyl (HO) and hydrogen (H) radicals, and then the HO* splits into a second H* and a lattice oxygen atom (O). researchgate.net The first step, H₂O → HO + H*, is the rate-limiting step, with a calculated activation energy of 0.42 eV (40.52 kJ/mol). researchgate.net
In both cases, the oxygen vacancies and reduced iron sites on the surface work in concert to break the strong C=O and H-O bonds, facilitating the conversion of these molecules into valuable products while regenerating the oxygen carrier. researchgate.netresearchgate.net
Advanced Catalytic Applications of Ca2fe2o5
Chemical Looping Processes (CLP)
Chemical Looping is a technology that uses a solid oxygen carrier to transfer oxygen from an oxygen source (like air or steam) to a fuel. This indirect combustion or reforming process avoids the direct mixing of fuel and air, enabling inherent separation of carbon dioxide (CO2). Ca2Fe2O5 has been identified as a promising oxygen carrier for these systems.
Chemical Looping Hydrogen Generation (CLHG) is a process designed for high-purity hydrogen production with integrated CO2 capture. researchgate.netrepec.org The technology relies on the cyclical reduction and oxidation of an oxygen carrier.
Ca2Fe2O5 serves as a high-performance oxygen carrier material in CLHG processes. researchgate.net It demonstrates excellent reactivity, stability over multiple redox cycles, and favorable thermodynamics for hydrogen production. repec.orgtaylorfrancis.comscispace.com Synthesized using methods like sol-gel, it possesses notable reactivity and selectivity. taylorfrancis.com The presence of calcium in the structure appears to play a significant role in the reduction of Fe³⁺ and the oxidation of Fe⁰. repec.org Unlike unmodified iron oxide, where only the transition from Fe to Fe3O4 is typically available for hydrogen production, the full oxidation of Fe(0) to Fe(III) in Ca2Fe2O5 can be utilized, making more of its oxygen-carrying capacity available. core.ac.uk Studies have shown that Ca2Fe2O5 can be fully regenerated and does not segregate into its constituent oxides, such as iron(III) oxide and calcium oxide, even after numerous cycles. core.ac.uk This stability is crucial for the long-term viability of the CLHG process.
The conversion of fuels like carbon monoxide (CO) and methane (B114726) (CH4) is central to the reduction step in chemical looping.
With Methane (CH4): Density functional theory (DFT) calculations have been used to investigate the reaction mechanism of methane conversion on the Ca2Fe2O5 surface. researchgate.net The process involves the activation and decomposition of methane, where exsolution of iron (Fe) enhances reaction efficiency. taylorfrancis.com The Ca2Fe2O5 oxygen carrier first transfers its lattice oxygen to partially oxidize methane into syngas (a mixture of CO and H2). acs.org However, studies suggest that the direct generation of H2 on the Ca2Fe2O5 surface is difficult, as hydrogen atoms tend to react with surface oxygen to form water (H2O). researchgate.net The reduced form of the carrier, containing elemental iron, can also act as a catalyst for methane pyrolysis, breaking it down into carbon and hydrogen. acs.org
The primary advantage of using Ca2Fe2O5 lies in its ability to enhance hydrogen yields compared to traditional iron-based oxygen carriers. In the oxidation step of the CLHG process, the reduced Ca2Fe2O5 (a mixture of CaO and Fe) reacts with steam (H2O) to produce hydrogen. The thermodynamics of Ca2Fe2O5 are more favorable for achieving higher steam conversion. scispace.com
Experimental results have demonstrated this enhancement. In a packed bed reactor at 1123 K, Ca2Fe2O5 achieved steam conversions of up to 75%, a marked improvement over the 62% achieved by unmodified iron oxide under similar conditions. core.ac.ukresearchgate.net This is because the reduced Ca2Fe2O5 is a stronger reducing agent than metallic iron alone. core.ac.uk The reduction of Ca2Fe2O5 from Fe³⁺ to Fe⁰ occurs in a single step, which allows for higher yields of hydrogen to be generated compared to the multi-step reduction of Fe2O3. repec.org
Research has reported stable hydrogen yields over multiple cycles. In one study, the hydrogen yield was 3.72 mmol/g during the water-splitting stage, and remained stable at 1.88 mmol/g of the oxygen carrier over ten redox cycles. taylorfrancis.com This consistent performance underscores its potential for industrial application.
| Parameter | Value | Conditions / Notes | Source |
|---|---|---|---|
| Maximum Steam Conversion | 75% | At 1123 K in a packed bed reactor | core.ac.ukresearchgate.net |
| Hydrogen Yield (Initial) | 3.72 mmol/g | During the water splitting stage | taylorfrancis.com |
| Hydrogen Yield (Stable) | 1.88 mmol/g OC | Stable over 10 redox cycles | taylorfrancis.com |
| Average CH4 Conversion | 36.33% | During methane reforming stage | taylorfrancis.com |
| Average CO Selectivity | 78.79% | During methane reforming stage | taylorfrancis.com |
Chemical Looping Combustion (CLC) is another promising application that functions as a low-cost CO2 separation technology. researchgate.net The fundamental principle is similar to CLHG, where a solid oxygen carrier circulates between two reactors, a fuel reactor and an air reactor. The development of high-performance oxygen carriers is critical for the successful implementation of CLC. researchgate.net While much of the research on Ca2Fe2O5 has focused on hydrogen generation and gasification, its demonstrated properties as a stable and effective oxygen carrier make it a suitable candidate for CLC processes, where the goal is the complete oxidation of fuel to CO2 and H2O while producing a pure stream of CO2 for capture.
Chemical Looping Hydrogen Generation (CLHG)
Water Gas Shift (WGS) Catalysis for H2 Production
Beyond chemical looping, Ca2Fe2O5-based materials have shown significant catalytic activity in the Water Gas Shift (WGS) reaction. mdpi.com The WGS reaction (CO + H2O ⇌ CO2 + H2) is a crucial industrial process used to enrich the hydrogen content of synthesis gas.
Low-cost catalysts derived from natural mineral precursors containing Ca2Fe2O5 have been shown to effectively catalyze the WGS reaction. mdpi.com A key advantage of these catalysts is their ability to enhance H2 yield while simultaneously hindering undesirable side reactions like methanation and preventing carbon deposition. mdpi.com This is particularly beneficial when treating producer gas from biomass gasification. The catalytic performance is notable in the relatively high temperature range of 400–500 °C, which is advantageous for preventing the condensation of tars that may be present in the gas stream. mdpi.com The presence of Ca2Fe2O5 is credited with promoting the WGS reaction, leading to a maximized yield of H2. mdpi.com
Oxidation Reactions
The capacity of Ca2Fe2O5 to facilitate oxidation reactions is one of its most studied attributes. It can act as both a primary catalyst and a stable support for other catalytically active metals, functioning effectively at high temperatures.
Carbon Monoxide (CO) Oxidation
Ca2Fe2O5-based materials have demonstrated notable activity in the oxidation of carbon monoxide, a critical reaction for pollution control and in industrial processes like the water-gas shift (WGS) reaction. When used as catalysts for the WGS reaction at temperatures between 400–500 °C, Ca2Fe2O5 promotes the conversion of CO to carbon dioxide while enhancing the yield of hydrogen nih.gov.
Studies on brownmillerite materials, including Ca2Fe2O5 (also formulated as CaFeO2.5), show that oxygen from the material's own lattice can participate directly in the CO oxidation reaction. For Ca2Fe2O5, this lattice oxygen involvement begins at temperatures approximately 185°C above the initial reaction onset, indicating that the material's structure contributes directly to the catalytic mechanism at elevated temperatures mdpi.com. The material can also serve as an oxygen carrier for in-situ chemical looping processes to produce CO nih.gov.
Methane Conversion and Partial Oxidation of Hydrocarbons
Ca2Fe2O5 is an effective catalyst for the oxidative conversion of methane, a key process for valorizing natural gas. Research on composite catalysts has shown that CaO–Ca2Fe2O5 systems exhibit the highest reactivity for methane conversion at 750 °C, with active centers localized at the interface between the CaO and Ca2Fe2O5 phases nih.govresearchgate.net.
In the context of chemical looping steam methane reforming (CL-SMR), a process that produces high-quality syngas and pure hydrogen, Ca2Fe2O5 has been utilized as a composite oxygen carrier. Under optimal conditions, it demonstrates significant reactivity and selectivity. Detailed research findings from these experiments are summarized in the table below.
| Parameter | Value |
| Average Methane (CH4) Conversion | 36.33% |
| Carbon Monoxide (CO) Selectivity | 78.79% |
| Syngas Yield | 7.81 mmol/g |
| Hydrogen (H2) Yield (water splitting stage) | 3.72 mmol/g |
| Data from a study on Ca2Fe2O5 as an oxygen carrier in chemical looping steam methane reforming nih.gov. |
Propylene Combustion
The catalytic properties of Ca2Fe2O5 extend to the combustion of other hydrocarbons, such as propylene (C3H6). Calcium ferrite (B1171679) catalysts possessing the brownmillerite crystal structure are active for propylene combustion within a temperature range of 250–450°C. The catalytic activity is attributed to the brownmillerite phase being responsible for the formation of adsorbed oxygen species (O₂⁻) on the catalyst surface, which are crucial intermediates in the combustion reaction pan.pl.
Photocatalytic Degradation of Environmental Pollutants
With a band gap energy of approximately 2.48 eV, Ca2Fe2O5 can absorb visible light, making it a viable candidate for photocatalysis aimed at degrading persistent environmental pollutants.
Degradation of Pharmaceutical Compounds
The application of iron-based materials for the photocatalytic degradation of pharmaceutical compounds is a well-established field of research. These materials can generate highly reactive hydroxyl radicals that effectively break down complex pharmaceutical molecules. However, research focusing specifically on dicalcium diiron pentaoxide for the degradation of pharmaceuticals is limited. While the fundamental properties of Ca2Fe2O5 suggest potential in this area, detailed studies demonstrating its efficacy and mechanisms for degrading specific pharmaceutical compounds are not yet widely reported in scientific literature.
Degradation of Organic Dyes (e.g., Phenol Red)
Ca2Fe2O5 has been effectively used as a photocatalyst for the degradation of organic dyes, such as Phenol Red. Studies show that its efficiency can be dramatically improved by the addition of an electron acceptor like hydrogen peroxide (H2O2), which hinders the recombination of photogenerated electron-hole pairs.
In one study, the photocatalytic degradation of Phenol Red using Ca2Fe2O5 was evaluated under different conditions. Without the addition of H2O2, only 38% of the dye was degraded. However, upon the addition of H2O2, the degradation yield increased to 100%. This highlights the significant role of co-reagents in enhancing the photocatalytic performance of Ca2Fe2O5. The degradation process was found to follow first-order kinetics.
| Catalyst System | Pollutant | Degradation Efficiency |
| Ca2Fe2O5 (without H2O2) | Phenol Red | 38% |
| Ca2Fe2O5 (with H2O2) | Phenol Red | 100% |
| Data from a study on the photocatalytic degradation of Phenol Red. |
Furthermore, when Ca2Fe2O5 was combined with titanium dioxide (TiO2) to form a nanocomposite, the resulting system showed superior degradation efficiency compared to Ca2Fe2O5 alone, particularly at higher concentrations of the dye.
Photocatalytic Activity Enhancement in Hetero-systems (e.g., Ca₂Fe₂O₅/TiO₂, Ca₂Fe₂O₅/ZnO)
The photocatalytic efficiency of Ca₂Fe₂O₅ can be significantly improved by forming hetero-systems with other semiconductors like titanium dioxide (TiO₂) and zinc oxide (ZnO). This enhancement stems from the synergistic effects at the heterojunction interface, which promote more efficient separation of photogenerated electron-hole pairs and extend the range of light absorption.
In Ca₂Fe₂O₅/TiO₂ nanocomposites, the formation of a heterojunction leads to superior degradation of organic pollutants compared to the individual components. For instance, a Ca₂Fe₂O₅-TiO₂ nanomaterial, synthesized via a microwave-assisted hydrothermal method, demonstrated significantly higher efficiency in degrading phenol red dye under UV irradiation. The composite material benefits from the synergistic effect between the two components, which enhances photocatalytic performance. TEM analysis of this system revealed a mixed morphology where TiO₂ nanoparticles are dispersed on the flake-like structure of Ca₂Fe₂O₅. The band gap of the Ca₂Fe₂O₅/TiO₂ composite was found to be approximately 3.64 eV, a substantial increase from the 2.48 eV of pure Ca₂Fe₂O₅, indicating a modification of the electronic properties that facilitates better charge separation.
Similarly, coupling Ca₂Fe₂O₅ with ZnO has shown marked improvement in photocatalytic hydrogen production under visible light. researchgate.net A study demonstrated that while pure Ca₂Fe₂O₅ is an effective photocatalyst for H₂ evolution, its performance is significantly boosted when combined with ZnO. researchgate.net The formation of the Ca₂Fe₂O₅/ZnO hetero-system facilitates better charge carrier separation, leading to a higher rate of hydrogen generation. researchgate.net The narrow band gap of Ca₂Fe₂O₅ (approximately 2.3 eV) allows it to absorb a significant portion of the visible light spectrum. researchgate.net
| Catalyst System | Application | Key Finding | Performance Metric |
|---|---|---|---|
| Ca₂Fe₂O₅/TiO₂ | Phenol Red Degradation | Superior degradation efficiency compared to individual components. | Follows first-order kinetics with enhanced rate. |
| Ca₂Fe₂O₅/ZnO | H₂ Production | Improved catalytic performance over pure Ca₂Fe₂O₅. | H₂ evolution rate increased from 18 μmol g⁻¹ min⁻¹ to 24 μmol g⁻¹ min⁻¹ researchgate.net. |
Heterogeneous Catalysis for Biodiesel Production (Transesterification Reactions)
Ca₂Fe₂O₅ serves as a robust and efficient heterogeneous base catalyst for the production of biodiesel through the transesterification of triglycerides. The use of solid catalysts like Ca₂Fe₂O₅ is advantageous as it simplifies the separation process from the reaction mixture and allows for catalyst reuse, addressing challenges associated with commercial homogeneous catalysts.
In studies evaluating various metal oxides for biodiesel production, calcium-containing catalysts, including Ca₂Fe₂O₅, have demonstrated high catalytic activities. When tested for the transesterification of oil with methanol, Ca₂Fe₂O₅ yielded approximately 90% methyl ester (biodiesel). This high yield positions it as a viable option for industrial biodiesel production processes.
To further enhance its catalytic performance and ease of recovery, Ca₂Fe₂O₅ has been hybridized with other materials. For example, a novel catalyst comprising Ca₂Fe₂O₅ dispersed on carbon nanohorns (Ca₂Fe₂O₅–CNH) exhibited a significantly higher reaction rate for transesterification compared to conventional CaO catalysts. The hydrophobic nature of the carbon nanohorn support combined with the basic sites of the calcium ferrite is considered a key factor in its high performance. Furthermore, the magnetic properties of the ferrite allow for easy recovery of the catalyst using a magnetic field.
| Catalyst | Feedstock Oil | Reaction | Achieved Yield | Key Advantage |
|---|---|---|---|---|
| Ca₂Fe₂O₅ | Generic Oil | Transesterification | ~90% Methyl Ester | High activity among calcium-containing catalysts. |
| Ca₂Fe₂O₅–CNH | Tricaprylin | Transesterification | Higher reaction rate than CaO. | Magnetic recovery and enhanced performance due to CNH support. |
Role of Oxygen Non-stoichiometry in Modulating Catalytic Activity
The catalytic properties of Ca₂Fe₂O₅ are intrinsically linked to its brownmillerite structure, which is characterized by ordered oxygen vacancies, leading to oxygen non-stoichiometry. This feature is fundamental to its catalytic activity, particularly in oxidation and reduction reactions.
The presence of these oxygen vacancies creates catalytically active sites and facilitates oxygen ion mobility, even at relatively low temperatures. This ability to store and release oxygen and carbon dioxide contributes directly to its catalytic performance. researchgate.net For instance, in the water-gas shift (WGS) reaction, Ca₂Fe₂O₅ with its inherent oxygen vacancies shows better catalytic activity, leading to higher CO conversion and selectivity compared to other iron-based oxides. researchgate.net
Oxygen vacancies influence the electronic structure of the material, affecting d orbital occupancy, electron density, and charge distribution. acs.org This modulation of electronic properties promotes charge transfer and enhances the interaction between the catalyst and reactants. acs.org In perovskite-type oxides, it has been shown that creating cation deficiencies, which in turn generates oxygen vacancies to maintain charge neutrality, can significantly boost catalytic activity for the degradation of pollutants. nih.gov The anisotropic structure of Ca₂Fe₂O₅, with its one-dimensional oxygen vacancy channels, provides a unique and catalytically enhanced surface for reactions like propylene combustion. researchgate.net The oxygen non-stoichiometry is thus a critical parameter that can be tuned to optimize the catalytic performance of Ca₂Fe₂O₅ for specific applications. researchgate.net
Catalyst Stability, Deactivation Mechanisms, and Regeneration Strategies
Catalyst stability is a crucial factor for industrial applications. Ca₂Fe₂O₅ has demonstrated remarkable stability in demanding catalytic processes such as chemical looping, where it is subjected to repeated reduction-oxidation (redox) cycles at high temperatures.
In the chemical looping production of syngas from methane, Ca₂Fe₂O₅ materials have shown stable performance over a reasonable number of cycles. A common deactivation mechanism in hydrocarbon processing is coking, where carbon deposits on the catalyst surface, blocking active sites. However, for Ca₂Fe₂O₅, it has been observed that coking does not significantly deactivate the material during the partial oxidation of methane. Any carbon that does build up can be readily removed during the oxidative regeneration step of the cycle.
Regeneration of the Ca₂Fe₂O₅ catalyst is straightforward. The reduced form of the catalyst can be effectively regenerated (re-oxidized) using CO₂ or steam. In isothermal redox cycles, the reduced material was largely fully regenerated using CO₂ alone. This ease of regeneration, combined with its intrinsic structural stability, makes Ca₂Fe₂O₅ a durable and reliable catalyst. While sintering of the metallic particles can be a concern for deactivation in many catalysts, the structural framework of Ca₂Fe₂O₅ helps to maintain its integrity through numerous cycles.
Electrochemical Applications of Ca2fe2o5
Solid Oxide Fuel Cells (SOFCs) Applications
Ca2Fe2O5 has been explored as a component in solid oxide fuel cells (SOFCs), particularly as a catalyst and as a material for composite cathodes.
As a catalyst in direct carbon solid oxide fuel cells (DC-SOFCs), Ca2Fe2O5 has been shown to improve the gasification reactivity of semi-coke fuel with CO2. mtxb.com.cn Research indicates that the addition of a 10% Ca2Fe2O5 catalyst to semi-coke fuel can increase the peak power density of the cell from 15.3 mW/cm² to 23.7 mW/cm². mtxb.com.cn The catalytic activity is attributed to the perovskite structure of Ca2Fe2O5. mtxb.com.cn The catalyst prepared by a citric acid sol-gel method and calcined at 750 °C, resulting in a particle size of approximately 0.1 μm, exhibited the best performance. mtxb.com.cn
In the context of intermediate-temperature SOFCs (IT-SOFCs), composite cathodes based on Ca2Fe2O5 have been investigated. dntb.gov.ua Composite cathodes are crucial for enhancing the kinetics of the oxygen reduction reaction (ORR) at intermediate temperatures (600–800 °C). researchgate.net The brownmillerite structure of Ca2Fe2O5 is considered a candidate material for such applications. researchgate.net The potential of Ca2Fe2O5-based materials is also recognized for oxygen separation membranes due to their mixed ionic-electronic conductivity. scientific.net
Supercapacitor Electrode Materials
The application of Ca2Fe2O5 as an electrode material for supercapacitors has been demonstrated, particularly when fabricated into nanostructures like nanofibers. These nanofibers, produced via the electrospinning technique, offer a high surface area and porous structure, which are beneficial for electrochemical energy storage. aip.orgaip.org
Initial studies on Ca2Fe2O5 nanofibers as an aqueous supercapacitor electrode in a 1M Na2SO4 electrolyte reported a specific capacitance of 50 Fg⁻¹ at a current density of 0.25 Ag⁻¹. aip.org The energy storage mechanism is believed to be a combination of electric double-layer capacitance and faradaic redox reactions. aip.org
Further research has shown that the supercapacitive properties can be significantly enhanced through nitrogen incorporation. nih.govresearchgate.net Nitrogen-incorporated Ca2Fe2O5 (CFO-N) has exhibited a specific capacitance of 224.67 Fg⁻¹. nih.govresearchgate.net This improvement is attributed to modifications in the optical and electronic properties of the material upon nitrogen doping. nih.govscispace.com A study on a Ca2Fe2O5/rGO (reduced graphene oxide) nanocomposite electrode reported a high specific capacitance of 1271.87 F g⁻¹ at 1 A g⁻¹ in a 3M KOH electrolyte, showcasing excellent cyclic stability. researchgate.net
| Material | Electrolyte | Specific Capacitance (Csp) | Current Density | Reference |
| Ca2Fe2O5 Nanofibers | 1M Na2SO4 | 50 Fg⁻¹ | 0.25 Ag⁻¹ | aip.org |
| Nitrogen-incorporated Ca2Fe2O5 (CFO-N) | 0.5 M Na2SO4 | 224.67 Fg⁻¹ | Not Specified | nih.govresearchgate.net |
| Ca2Fe2O5/rGO Nanocomposite | 3M KOH | 1271.87 Fg⁻¹ | 1 Ag⁻¹ | researchgate.net |
Photoelectrochemical Systems (PEC)
Ca2Fe2O5 has been identified as a promising p-type semiconductor for photoelectrochemical (PEC) applications, particularly for solar-driven water splitting to produce hydrogen.
As a photocathode, Ca2Fe2O5 possesses a suitable bandgap of approximately 2.1–2.3 eV, which allows for the absorption of a significant portion of the visible light spectrum. ua.esresearchgate.netresearchgate.net Studies have shown that polycrystalline Ca2Fe2O5 electrodes can be synthesized by thermally annealing electrodeposited FeOOH films with a calcium nitrate (B79036) solution. researchgate.netacs.org These electrodes exhibit an onset potential as positive as 1.22 V versus RHE for water reduction. ua.es
The p-type behavior of Ca2Fe2O5 has been confirmed through photo-electrochemistry, with a measured flat band potential of 0.93 VSCE. researchgate.netresearch-nexus.net The material demonstrates chemical stability over a wide pH range (5–14) and has been successfully tested as a photocatalyst for hydrogen production under visible light. researchgate.netresearch-nexus.net The best photocatalytic activity was observed in an alkaline medium (0.1 M NaOH), with an average hydrogen evolution rate of 0.07 cm³/h per mg of catalyst under a light flux of 29 mW cm⁻². research-nexus.net
Despite its promising bandgap and band positions, the efficiency of Ca2Fe2O5 photocathodes is often limited by issues related to charge transport and stability. ua.esscispace.com The material suffers from poor stability under operating conditions, which is a significant obstacle to its practical application. epfl.ch
Investigations into the degradation mechanism reveal that performance loss is due to both the reduction of iron (Fe³⁺ to Fe²⁺) within the film and the leaching of calcium into the electrolyte. epfl.ch This degradation can be triggered by an applied potential, even in the dark. epfl.ch While protective overlayers have been largely ineffective at preventing this decline, it has been shown that degraded photocathodes can be regenerated by thermal treatment if only iron reduction has occurred. epfl.ch However, significant calcium leaching leads to an irreversible conversion of Ca2Fe2O5 to iron oxide.
Electrochemical impedance spectroscopy (EIS) has been used to study the charge transfer at the semiconductor/electrolyte interface. research-nexus.netacs.org These studies show that under illumination, the bulk resistance of the material decreases, confirming its semiconducting nature. research-nexus.net Photoelectrochemical impedance spectroscopy (PEIS) has also been employed to investigate the kinetics and interfacial characteristics during hydrogen production, revealing that a significant portion of photogenerated carriers recombine within the bulk material. ua.es
Oxygen Reduction Reaction (ORR) Catalysis
The inherent oxygen vacancies in the brownmillerite structure of Ca2Fe2O5 make it a candidate for catalysis of the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries. The oxygen-deficient nature of the material is known to enhance ORR activity by providing sites for oxygen adsorption. researchgate.netnih.gov
Research has demonstrated that the ORR activity of Ca2Fe2O5 can be significantly improved through nitrogen doping. researchgate.netacs.org N-doped Ca2Fe2O5 exhibits an improved oxygen reduction activity with a 10 mV positive shift in the onset potential compared to its undoped counterpart. researchgate.netnih.gov Furthermore, rotating ring-disk electrode (RRDE) measurements indicate that the N-doped system follows a more efficient 4-electron reduction pathway, leading to lower production of hydrogen peroxide (H2O2) and better stability. researchgate.netacs.org This enhanced performance is also linked to an increase in electrical conductivity upon nitrogen doping. researchgate.netnih.gov Doping the B site of the brownmillerite structure with other transition metals like Ni has also been proposed as a strategy to enhance bifunctional activity for both ORR and the oxygen evolution reaction (OER).
Anode Material in Lithium-ion Batteries
Ca2Fe2O5 has been investigated as a high-capacity anode material for next-generation lithium-ion batteries (LIBs). acs.org Iron-based oxides are attractive due to their natural abundance, low cost, and high theoretical capacity. acs.org However, they often suffer from low conductivity and significant volume changes during cycling. acs.orgacs.org
Studies have shown that Ca2Fe2O5 can deliver a stable reversible capacity. One study reported a reversible capacity of 226 mAh/g at the 14th cycle, which stabilized at 183 mAh/g after 50 cycles at a current density of 60 mA/g. acs.orgresearchgate.net The mechanism involves the conversion reaction of the oxide material. researchgate.net
The performance of Ca2Fe2O5 as an anode can be significantly improved by fabricating it into nanostructures. acs.orgresearchgate.net Ca2Fe2O5 nanofibers have demonstrated a much higher capacity, excellent cyclability for up to 250 cycles, and better rate capability compared to nanoparticles. acs.org This superior performance is attributed to the unique morphology and a higher concentration of oxygen vacancies in the nanofibers, which enhance electronic and ionic conductivity. acs.orgacs.org A recent study on fluorine-doped and carbon-coated Ca2Fe2O5 complexes (CFO@FC) with abundant oxygen vacancies showed an enhanced cycling performance with a specific capacity of 927 mAh g⁻¹ after 400 cycles at 200 mA g⁻¹.
| Material | Reversible Capacity | Cycle Number | Current Density | Voltage Window | Reference |
| Ca2Fe2O5 | 226 mAh/g | 14 | 60 mA/g | 0.005–2.5 V | acs.orgresearchgate.net |
| Ca2Fe2O5 | 183 mAh/g | 50 | 60 mA/g | 0.005–2.5 V | acs.orgresearchgate.net |
| Ca2Fe2O5 Nanofibers | ~530 mAh/g | 100 | 50 mA/g | Not Specified | researchgate.net |
| CFO@FC | 927 mAh/g | 400 | 200 mA/g | Not Specified |
Energy Storage and Conversion Technologies
Thermochemical Energy Storage (TCES) with Limestone-Based Systems
Thermochemical energy storage (TCES) is a promising technology for long-term, high-density energy storage, which is crucial for the widespread adoption of intermittent renewable energy sources like solar and wind power. rsc.orgnih.gov Limestone (calcium carbonate, CaCO₃) is an abundant and inexpensive material with a high energy storage density, making it an attractive candidate for TCES systems. rsc.orgnih.gov However, limestone-based TCES faces challenges related to performance degradation over multiple energy storage and release cycles. rsc.orgnih.gov
The core principle of limestone-based TCES involves the reversible chemical reaction of calcium carbonate decomposition (calcination) and recombination (carbonation). Energy is stored during the endothermic calcination of calcium carbonate to calcium oxide (CaO) and carbon dioxide (CO₂), and it is released during the exothermic carbonation of CaO back to CaCO₃. However, repeated cycling can lead to a loss of reactivity and a decrease in energy storage capacity. rsc.org
To address the performance degradation of limestone-based TCES systems, researchers have investigated the use of additives to enhance cycling stability and energy storage density. rsc.orgnih.gov Dicalcium diiron pentaoxide has emerged as a promising additive for this purpose. rsc.orgnih.gov
Studies have shown that the addition of Ca₂Fe₂O₅ to limestone waste can significantly improve its thermochemical energy storage performance. rsc.orgnih.gov In one study, Ca₂Fe₂O₅ additives were synthesized and mixed with limestone waste at various concentrations. rsc.orgnih.gov The thermal properties and heat storage performance were then evaluated through a series of calcination and carbonation cycling experiments. rsc.orgnih.gov
The results indicated that the sample containing 5 wt% of Ca₂Fe₂O₅ with a Ca:Fe molar ratio of 1:1 exhibited the best performance. rsc.orgnih.gov After 40 cycles, this sample maintained an effective conversion rate of 0.21, which was 1.31 times higher than that of pure limestone waste. rsc.orgnih.gov The effective conversion rate is a critical parameter that reflects the cycling stability and is directly proportional to the energy storage capacity. nih.gov
Table 1: Performance of Limestone Waste with and without this compound Additive after 40 Cycles
| Sample | Effective Conversion Rate | Energy Storage Density (kJ kg⁻¹) |
|---|---|---|
| Limestone Waste | 0.16 | 487 |
| Limestone Waste with 5 wt% Ca₂Fe₂O₅ | 0.21 | 622 |
Hydrogen Production via Steam Splitting
This compound has also been identified as a valuable material for the production of hydrogen through the steam-iron process, a chemical looping method for splitting water. core.ac.uk This process involves the reduction of an iron-based oxygen carrier followed by its re-oxidation with steam to produce hydrogen. core.ac.ukresearchgate.net The use of Ca₂Fe₂O₅ can enhance the efficiency and hydrogen yield of this process. core.ac.uk
In the steam-iron process, a reduced form of the oxygen carrier reacts with steam (H₂O) to produce hydrogen (H₂) and the oxidized form of the carrier. researchgate.net A key advantage of using this compound is its thermodynamic properties, which allow for a higher conversion of steam to hydrogen compared to unmodified iron oxide. core.ac.uk
Research has demonstrated that at a temperature of 1123 K, the use of reduced Ca₂Fe₂O₅ can achieve an equilibrium conversion of steam to hydrogen of 75%. core.ac.uk This is substantially higher than the theoretically achievable conversion of 62% for unmodified iron oxide under similar conditions. core.ac.uk This enhancement is a significant step towards more efficient and cost-effective hydrogen production. core.ac.uk
The reaction of reduced calcium ferrite (B1171679) with steam to produce hydrogen also forms this compound as one of the main phases after steam oxidation. osti.govosti.gov The cyclic process can be described by the reduction of Ca₂Fe₂O₅ and Fe₃O₄, followed by the oxidation of the reduced products with steam to regenerate the oxides and produce hydrogen. osti.gov While the reduction step is endothermic, the steam oxidation step is exothermic. osti.gov
Table 2: Comparison of Steam to Hydrogen Conversion
| Oxygen Carrier | Equilibrium Steam Conversion at 1123 K |
|---|---|
| Unmodified Iron Oxide (Theoretical) | 62% |
| This compound | 75% |
Theoretical Modeling and Simulation in Ca2fe2o5 Research
Density Functional Theory (DFT) Applications
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Ca₂Fe₂O₅ research, DFT has been instrumental in elucidating fundamental processes that govern its performance in various applications, such as chemical looping.
Similarly, the reaction mechanism of CO with the Ca₂Fe₂O₅ oxygen carrier has been explored. Theoretical calculations indicate that for the entire reaction between Ca₂Fe₂O₅ and CO, the diffusion of oxygen within the bulk material is the rate-limiting step, rather than the surface reaction of CO oxidation itself.
The interaction of molecules with the surface of Ca₂Fe₂O₅ is a critical first step in any catalytic or chemical looping process. DFT has been used to systematically investigate the adsorption of molecules on different crystallographic surfaces and terminations of Ca₂Fe₂O₅. Studies on the Ca₂Fe₂O₅(010) surface, for example, have analyzed the adsorption behavior of CO. The results indicate that the adsorption activity is highly dependent on the specific atomic termination of the surface. Following adsorption, DFT has been used to propose various reaction pathways for the oxidation of CO, identifying the most energetically favorable routes.
The ability of Ca₂Fe₂O₅ to act as an oxygen carrier relies on the mobility of oxygen ions within its crystal lattice. DFT calculations have confirmed that oxygen diffusion within the bulk of Ca₂Fe₂O₅ is an inherently high-temperature process, characterized by a significant energy barrier. ntu.edu.sg This high barrier for bulk oxygen migration underscores the kinetic limitations of the material. However, DFT studies have also shown that these energy barriers can be significantly lowered through strategic modifications, such as doping. For example, substituting some of the iron atoms with nickel has been shown to reduce both the energy required to form an oxygen vacancy and the energy barrier for the migration of that vacancy. ntu.edu.sg
| Parameter | Undoped Ca₂Fe₂O₅ (eV) | Ni-doped Ca₂Fe₂O₅ (eV) |
|---|---|---|
| Energy of Oxygen Vacancy Formation | 2.38 | 1.45 |
| Bulk Oxygen Migration Energy Barrier | 0.64 | 0.27 |
Data sourced from DFT calculations aimed at understanding the effect of Ni doping on the oxygen transport properties of Ca₂Fe₂O₅. ntu.edu.sg
DFT is a highly effective tool for predicting the geometric and electronic structures of surfaces and interfaces at the atomic scale. nih.gov Studies have investigated the polar (010) surface of Ca₂Fe₂O₅, revealing that the stability of different surface terminations is dependent on temperature and oxygen partial pressure. These calculations help in understanding which surfaces are likely to be exposed under reaction conditions and how their electronic properties, such as being metallic or having a band gap, might influence reactivity. Furthermore, DFT provides precise information on the atomic arrangement within the bulk material and at interfaces, such as the bond lengths between atoms.
| System | Bond | Calculated Bond Length (Å) |
|---|---|---|
| Bulk Ca₂Fe₂O₅ Crystal | Ca-O | 2.33 - 3.03 |
| Fe-O (Octahedral Site) | 1.96 - 2.11 | |
| Fe-O (Tetrahedral Site) | 1.84 - 1.91 | |
| CO₂ Adsorbed on CaO(111)/Fe(110) Interface | C-O1 | 1.2863 |
| C-O2 | 1.2990 |
Bulk crystal data is derived from crystallographic information refined with DFT. materialsproject.org Interface data is from DFT simulations of CO₂ activation on a reduced Ca₂Fe₂O₅ model, showing elongation of the C-O bonds from the gas-phase CO₂ bond length of 1.1768 Å. nih.gov
| Molecule | Parameter | Calculated Value |
|---|---|---|
| CO₂ | Adsorption Charge | -0.952 |e| |
| Activation Energy for CO₂ → CO* + O* | 1.09 eV (105.17 kJ/mol) | |
| H₂O | Adsorption Charge | -0.612 |e| |
Data from DFT simulations on a CaO(111)/Fe(110) composite interface model. nih.gov
Thermodynamic Modeling for Redox Tolerance and Phase Stability
Alongside DFT, thermodynamic modeling provides crucial insights into the macroscopic behavior of Ca₂Fe₂O₅ under different chemical environments. This approach is used to predict the stability of different phases and to assess the material's tolerance to the reducing and oxidizing conditions found in high-temperature applications.
By calculating the Gibbs free energy of various possible compounds in the Calcium-Iron-Oxygen-Carbon (Ca-Fe-O-C) system, phase stability diagrams can be constructed. These diagrams map out the most stable chemical phases as a function of temperature, pressure, and the chemical potential of reactants (e.g., the CO₂/CO ratio in the gas phase). researchgate.net
This modeling has been used to determine the operational window for Ca₂Fe₂O₅-based materials. For example, thermodynamic analysis shows that while the fully oxidized Ca₂Fe₂O₅ phase is resistant to carbonation, the reduced form (a mixture of CaO and Fe) can react with CO₂ to form calcium carbonate (CaCO₃) at temperatures between 500-700°C and CO₂ partial pressures of 0.1-0.5 atm. researchgate.net This is a critical consideration for chemical looping processes, as the formation of stable carbonates can lead to deactivation. Thermodynamic predictions have also confirmed that steam or CO₂ are sufficient to fully regenerate the reduced carrier back to the Ca₂Fe₂O₅ phase. researchgate.net These models serve as essential guidelines for designing processes and selecting operating conditions that maintain the structural and chemical integrity of the material.
Future Research Directions and Emerging Applications of Ca2fe2o5
Integration into Heterostructures with Perovskites for Advanced Functionalities (e.g., Resistive Switching Memory)
The development of next-generation non-volatile memory technologies is a critical area of research, with resistive switching memory (ReRAM) or memristors showing significant promise. researchgate.netaps.org These devices operate by electrically switching a material between high and low resistance states. Perovskite oxides are at the forefront of materials being explored for these applications due to their favorable electronic and ionic transport properties. researchgate.net
A promising future direction is the integration of Ca2Fe2O5 into heterostructures with traditional perovskite materials. The brownmillerite structure of Ca2Fe2O5 can be considered a derivative of the perovskite structure, making it structurally compatible for creating layered heterojunctions. Such 2D/3D heterostructures could offer enhanced control over the formation and rupture of conductive filaments—the fundamental mechanism behind resistive switching. aps.orgresearchgate.net Engineering the interface between a perovskite layer and a Ca2Fe2O5 layer could regulate ion migration and suppress abrupt switching behaviors, leading to memristors with higher linearity, reliability, and symmetricity, which are crucial for hardware-based neuromorphic computing applications that mimic the human brain. researchgate.net The inherent oxygen vacancies in the Ca2Fe2O5 structure could be precisely controlled to tailor the resistive switching characteristics, opening new avenues for advanced memory and computing hardware.
Development of Novel Functional Materials based on Ca2Fe2O5 Derivatives
The inherent flexibility of the brownmillerite structure allows for the creation of a wide range of derivative compounds with tailored functionalities. Future research will focus on developing novel materials by making specific chemical substitutions into the Ca2Fe2O5 lattice. This involves replacing the calcium (Ca²⁺) or iron (Fe³⁺) ions with other elements to modify the material's electronic, magnetic, and catalytic properties.
For instance, substituting aluminum (Al³⁺) for Fe³⁺ has been shown to alter the structural properties of the brownmillerite. materialsproject.org Similarly, doping the calcium site with lanthanum (La³⁺) has been explored to modify the compound's magnetic and electrical characteristics. researchgate.net This strategy of creating derivative solid solutions allows for fine-tuning of properties like bandgap, ionic conductivity, and magnetic ordering. researchgate.net By systematically exploring a wider range of dopants and substitution levels, new classes of functional materials based on the Ca2Fe2O5 framework can be developed for applications ranging from photocatalysis to solid-state electrolytes and magnetic devices.
Enhanced Performance through Advanced Nanostructuring and Morphological Control
Controlling the size, shape, and dimensionality of materials at the nanoscale is a powerful strategy for enhancing their intrinsic properties and performance in various applications. nih.gov Future research on Ca2Fe2O5 will increasingly focus on advanced nanostructuring and morphological control. While traditional synthesis often yields bulk powders, methods like high-energy ball milling and thermal annealing are being used to produce nanoparticles. ufrn.br
The next frontier lies in the fabrication of more complex nanostructures such as nanowires, nanotubes, and hierarchical assemblies. berkeley.edukashanu.ac.ir These morphologies offer a high surface-area-to-volume ratio, which is highly beneficial for applications in catalysis and sensing. For example, a porous network of Ca2Fe2O5 could significantly enhance its efficiency in photocatalytic CO2 conversion by providing more active sites. acs.org Furthermore, the development of techniques to grow high-quality Ca2Fe2O5 thin films with controlled crystal orientation is crucial for their integration into electronic and spintronic devices. kyoto-u.ac.jpresearchgate.netmdpi.com Epitaxial thin films could unlock novel electronic and magnetic phenomena not observable in bulk materials, paving the way for their use in next-generation sensors and memory. kyoto-u.ac.jppurdue.edu
Exploration of Synergistic Effects in Composite Materials
Combining Ca2Fe2O5 with other materials to form composites is a highly promising strategy for creating multifunctional materials with enhanced performance that exceeds the sum of their individual components. The synergistic effects in such composites often arise at the interface between the different phases.
Current and future research is exploring Ca2Fe2O5-based composites for a variety of applications:
Catalysis: Composite catalysts of CaO–Ca2Fe2O5 have demonstrated higher activity in the oxidative conversion of methane (B114726) compared to the pure components, with active centers believed to be localized at the phase interface. urfu.ru Similarly, Ca2Fe2O5-based materials are effective catalysts for the water-gas shift reaction, which is crucial for hydrogen production. mdpi.com
Energy Conversion and Storage: In solid oxide fuel cells (SOFCs), composite cathodes containing Ca2Fe2O5 can improve the kinetics of the oxygen reduction reaction. researchgate.net As a component in heterostructures, such as with CaFe2O4 and Mg2Fe2O5, Ca2Fe2O5 has been shown to boost photocatalytic CO2 conversion by improving charge separation and providing active sites for the reaction. acs.org
Oxygen Separation Membranes: Composite membranes made of Ca2Fe2O5 and gadolinium-doped ceria (CGCF5) exhibit significantly higher oxygen permeation fluxes than either constituent material alone, due to the well-percolated network of ion- and electron-conducting phases. scientific.net
Future work will involve designing and fabricating novel composite architectures with optimized interfaces to maximize these synergistic effects for even greater efficiency in energy and environmental applications.
Further Investigation of Doping and Defect Engineering for Tailored Properties
The functionality of Ca2Fe2O5 is intrinsically linked to its defect chemistry, particularly the concentration and arrangement of oxygen vacancies. researchgate.net Defect engineering, which involves the deliberate introduction and control of defects through doping and synthesis conditions, is a powerful tool for tailoring the material's properties. The brownmillerite structure is uniquely suited for this, with its ordered oxygen vacancies and two distinct crystallographic sites for iron ions (octahedral and tetrahedral). materialsproject.orgresearchgate.net
Future research will focus on several key aspects of doping and defect engineering:
Controlled Doping: Systematically studying the effects of doping different elements into both the Ca and Fe sites can precisely tune the electronic structure and, consequently, the material's electrical, optical, and magnetic properties. chalcogen.ro For example, doping can alter carrier concentration, modify band gaps, and introduce localized electronic states.
Oxygen Vacancy Engineering: The concentration of oxygen vacancies can be manipulated by adjusting synthesis parameters like temperature and atmospheric conditions (e.g., growing crystals in an argon atmosphere versus air or oxygen). ias.ac.in This allows for the optimization of ionic conductivity, which is critical for applications in SOFCs and oxygen separation membranes. scientific.net
Computational Modeling: Advanced computational techniques, such as density functional theory (DFT), can be used to predict the most energetically favorable dopants and defect configurations. researchgate.net This theoretical guidance can accelerate the experimental discovery of new Ca2Fe2O5-based materials with desired properties for specific applications.
By combining experimental synthesis with theoretical modeling, researchers can gain a deeper understanding of the structure-property relationships in doped Ca2Fe2O5, enabling the rational design of materials for advanced technological applications.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing dicalcium diiron pentaoxide (Ca₂Fe₂O₅) in laboratory settings?
- Methodological Answer : Synthesis typically involves solid-state reactions or sol-gel techniques. For example, stoichiometric mixtures of calcium oxide (CaO) and iron(III) oxide (Fe₂O₃) are calcined at high temperatures (e.g., 1000–1200°C) under controlled atmospheres. Hydraulic acid-base reactions, analogous to calcium phosphate synthesis, can also be adapted by substituting divalent cations (e.g., Zn²⁺ in ) with Fe³⁺. Post-synthesis, grinding (to <20 µm particle size) and sieving ensure homogeneity .
Q. How can the structural and compositional integrity of Ca₂Fe₂O₅ be validated post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray Diffraction (XRD) : To confirm crystallinity and phase purity.
- Field Emission Scanning Electron Microscopy (FESEM) : For particle morphology and size distribution (e.g., Figure 1 in ) .
- EXAFS (Extended X-ray Absorption Fine Structure) : To probe the local coordination environment of Fe and Ca atoms, as demonstrated in diiron core studies () .
- Elemental Analysis : Combustion or ICP-MS to verify stoichiometry.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported thermal stability data for Ca₂Fe₂O₅?
- Methodological Answer : Discrepancies may arise from differing synthesis conditions or characterization techniques. To address this:
- Cross-Validation : Perform simultaneous TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) under identical atmospheres (e.g., inert vs. oxidizing).
- Accelerated Aging Tests : Expose samples to controlled humidity/temperature (e.g., 40–80°C, 60–90% RH) for 1–6 months, monitoring phase changes via XRD .
- Data Harmonization : Apply statistical tools (e.g., PCA) to compare datasets and identify outliers .
Q. How can the reactivity of Ca₂Fe₂O₅ with aqueous or biological systems be systematically evaluated?
- Methodological Answer :
- Leaching Studies : Immerse Ca₂Fe₂O₅ in simulated physiological fluids (e.g., PBS, pH 7.4) and quantify ion release (Ca²⁺, Fe³⁺) via atomic absorption spectroscopy.
- Surface Reactivity : Use XPS (X-ray Photoelectron Spectroscopy) to track oxidation state changes of Fe under varying pH conditions.
- Biological Assays : Assess cytotoxicity via cell viability assays (e.g., MTT) on relevant cell lines (e.g., osteoblasts for biomedical applications) .
Q. What advanced spectroscopic techniques are suitable for probing the electronic structure of Ca₂Fe₂O₅?
- Methodological Answer :
- Mössbauer Spectroscopy : To distinguish Fe²⁺/Fe³⁺ oxidation states and magnetic ordering.
- XANES (X-ray Absorption Near Edge Structure) : To study pre-edge features related to Fe coordination geometry .
- In-situ Raman Spectroscopy : To monitor phase transitions under thermal/mechanical stress.
Safety and Best Practices
Q. What protocols should be followed to safely handle Ca₂Fe₂O₅ given its potential reactivity?
- Methodological Answer :
- Peroxide Testing : If stored long-term, test for peroxide formation using commercial test strips, especially if organic solvents are present .
- Labeling : Record dates of receipt, opening, and discard, along with hazard symbols (e.g., corrosive, oxidizer) .
- Containment : Use glove boxes or fume hoods when handling fine powders to prevent inhalation .
Data Reporting and Reproducibility
Q. How should researchers document experimental parameters to ensure reproducibility?
- Methodological Answer : Follow guidelines from :
- Detailed Methods : Specify calcination temperatures (±5°C), grinding durations, and atmospheric controls (e.g., O₂ vs. N₂ flow rates).
- Supporting Information : Provide raw XRD/FESEM data, including instrument calibration details.
- Ethics and Compliance : Declare conflicts of interest and funding sources in acknowledgments .
Cross-Disciplinary Applications
Q. Can Ca₂Fe₂O₅ be integrated into composite materials for catalytic or biomedical applications?
- Methodological Answer :
- Composite Fabrication : Blend Ca₂Fe₂O₅ with polymers (e.g., PLGA) via solvent casting, optimizing ratios (e.g., 10–30 wt%) for mechanical stability.
- Catalytic Testing : Evaluate redox activity in CO oxidation or Fenton-like reactions, using BET surface area analysis to correlate performance with porosity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
